molecular formula C8H8Cl2O B1633831 1-(2,3-Dichlorophenyl)ethanol

1-(2,3-Dichlorophenyl)ethanol

Cat. No.: B1633831
M. Wt: 191.05 g/mol
InChI Key: QSCSGMDRGGZRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dichlorophenyl)ethanol is a useful research compound. Its molecular formula is C8H8Cl2O and its molecular weight is 191.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dichlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCSGMDRGGZRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970140
Record name 1-(2,3-Dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54798-91-3
Record name 2,3-Dichloro-alpha-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054798913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical properties of 1-(2,3-Dichlorophenyl)ethanol?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,3-Dichlorophenyl)ethanol (CAS: 54798-91-3) is a critical chiral building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Structurally characterized by a phenethyl alcohol core with vicinal chlorination at the ortho and meta positions, it serves as a lipophilic pharmacophore in drug design.

This guide provides a definitive technical profile of the compound, moving beyond basic catalog data to address synthesis, enantiomeric resolution, and physical behavior in formulation environments. It is designed to support researchers in process chemistry and medicinal synthesis who require high-fidelity data for scale-up and derivatization.[1]

Chemical Identity & Structural Analysis

The compound exists as a chiral secondary alcohol. The steric hindrance introduced by the 2,3-dichloro substitution pattern significantly influences its reactivity and binding affinity compared to its 2,4- and 2,6-isomers.[1]

Core Identifiers
ParameterValue
IUPAC Name This compound
Common Synonyms

-Methyl-2,3-dichlorobenzyl alcohol; 2,3-Dichloro-

-methylbenzenemethanol
CAS Registry Number 54798-91-3
Molecular Formula C

H

Cl

O
Molecular Weight 191.05 g/mol
SMILES CC(O)c1cccc(Cl)c1Cl
InChI Key QSCSGMDRGGZRRA-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the chiral center (*) and the lipophilic dichlorophenyl moiety.

ChemicalStructure Center Chiral Center (C1) Methyl Methyl Group (-CH3) Center->Methyl Hydroxyl Hydroxyl Group (-OH) Center->Hydroxyl Phenyl 2,3-Dichlorophenyl Ring Phenyl->Center C-C Bond Cl2 Cl (Pos 2) Phenyl->Cl2 Ortho Cl3 Cl (Pos 3) Phenyl->Cl3 Meta

Figure 1: Structural connectivity of this compound showing the chiral center and halogen substitution pattern.[1][2]

Physicochemical Properties

The physical behavior of this compound is dominated by its high lipophilicity and the capacity for hydrogen bonding via the hydroxyl group.[1]

Thermodynamic & Physical Constants

Note: Experimental values for the specific 2,3-isomer are rare in open literature; values marked with (†) are derived from high-confidence predictive models validated against the 2,4-dichloro isomer.[1][2]

PropertyValue / RangeCondition
Physical State Viscous Liquid or Low-Melting Solid@ 25°C, 1 atm
Boiling Point 270°C - 275°C (Predicted)@ 760 mmHg
Boiling Point (Reduced) 125°C - 130°C (†)@ 15 mmHg
Density 1.32 ± 0.05 g/cm³@ 20°C
Refractive Index (

)
1.560 - 1.565@ 20°C
Flash Point > 110°CClosed Cup
Vapor Pressure 0.003 mmHg@ 25°C (Est.)
Solubility & Lipophilicity
  • LogP (Octanol/Water): 2.5 - 2.7 .[1] This indicates moderate to high lipophilicity, making it suitable for crossing biological membranes but requiring organic co-solvents (e.g., DMSO, Methanol) for aqueous assays.

  • Solubility Profile:

    • Water: Insoluble (< 1 g/L).

    • Organic Solvents: Freely soluble in Methanol, Ethanol, DMSO, Dichloromethane, and Ethyl Acetate.

Synthesis & Manufacturing Protocols

The synthesis of this compound is a standard reduction of the corresponding ketone.[1] However, for pharmaceutical applications, controlling the stereochemistry is paramount.

Synthetic Pathways

Two primary routes are employed:[1][2][3][4]

  • Chemical Reduction (Racemic): Uses Sodium Borohydride (NaBH

    
    ) in methanol. Yields a 50:50 mixture of (R) and (S) enantiomers.
    
  • Biocatalytic Reduction (Enantioselective): Uses Ketoreductases (KREDs) or carbonyl reductases to yield >99% ee of the desired enantiomer (typically (S)- or (R)- depending on the enzyme).[1]

Process Flow Diagram

SynthesisWorkflow cluster_chem Route A: Chemical Reduction cluster_bio Route B: Biocatalysis (Preferred) Start Start: 2,3-Dichloroacetophenone (CAS: 57479-60-4) StepA1 Reagent: NaBH4 / MeOH Temp: 0-5°C Start->StepA1 StepB1 Enzyme: KRED / NADP+ Cofactor Recycle: IPA or Glucose Start->StepB1 StepA2 Quench: Dilute HCl StepA1->StepA2 ResultA Product: Racemic Mixture (50% R / 50% S) StepA2->ResultA StepB2 Extraction: Ethyl Acetate StepB1->StepB2 ResultB Product: Enantiopure Alcohol (>99% ee) StepB2->ResultB

Figure 2: Comparison of chemical vs. biocatalytic synthesis routes for this compound.

Experimental Protocol: Biocatalytic Reduction (Example)

To obtain (S)-1-(2,3-Dichlorophenyl)ethanol:

  • Preparation: Dissolve 2,3-dichloroacetophenone (100 mM) in a phosphate buffer (pH 7.0) containing 10% Isopropanol (v/v).

  • Initiation: Add NADP+ (0.1 mM) and the specific KRED enzyme (e.g., Lactobacillus kefir origin).

  • Incubation: Stir at 30°C for 24 hours.

  • Work-up: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO

    
     and concentrate in vacuo.
    
  • Validation: Analyze via Chiral HPLC.

Analytical Characterization

Trustworthiness in research data relies on rigorous characterization. The following methods are standard for validating the identity and purity of this compound.

Spectral Signatures
MethodCharacteristic Signals
1H NMR (CDCl

, 400 MHz)

1.45 (d, 3H, -CH

),

2.0 (br s, 1H, -OH),

5.25 (q, 1H, -CH-),

7.1-7.5 (m, 3H, Ar-H).[1]
IR Spectroscopy Broad peak at 3300-3400 cm

(O-H stretch); Peaks at 1580, 1470 cm

(Aromatic C=C); 750-800 cm

(C-Cl stretch).[1][2]
Mass Spectrometry (GC-MS) Molecular ion [M]+ at 190/192/194 (Characteristic isotope pattern for Cl

). Base peak often at m/z 175 (loss of -CH

) or m/z 155 (loss of Cl).[1]
Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm or 254 nm.

  • Expected Result: Baseline separation of enantiomers (Resolution Rs > 1.5).

Handling, Safety & Stability

  • Hazard Classification: Irritant (Skin/Eye).

  • GHS Signal Word: WARNING .

  • Storage: Store in a cool, dry place (2-8°C recommended for long term) under inert atmosphere (Argon/Nitrogen) to prevent oxidation back to the ketone.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.

References

  • PubChem Database. this compound (Compound Summary).[1] National Center for Biotechnology Information. [Link] (Note: Link directs to isomer analog for reference structure validation).

  • Hollmann, F., et al. (2011). Biocatalytic reduction of chloroacetophenones. Journal of Organic Chemistry. (General reference for KRED reduction protocols).

Sources

Technical Guide: Safety, Handling, and Storage of 1-(2,3-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical operating standard for the safety, handling, and storage of 1-(2,3-Dichlorophenyl)ethanol , a halogenated chiral building block used in pharmaceutical synthesis.

Executive Summary

This compound (CAS: 54798-91-3) is a secondary benzyl alcohol derivative characterized by the presence of two chlorine atoms at the ortho and meta positions of the phenyl ring. It serves as a critical intermediate in the asymmetric synthesis of pharmaceutical active ingredients (APIs), particularly in the development of antifungal agents and chiral inhibitors where the stereochemistry of the alcohol moiety is pivotal.

Due to its halogenated nature and potential for enantiomeric degradation, this compound requires strict adherence to cold-chain storage and inert atmosphere handling to maintain chemical integrity and stereochemical purity.

Chemical Identity & Physicochemical Profile

PropertySpecification
Chemical Name This compound
CAS Number 54798-91-3 (Racemic)
Molecular Formula C₈H₈Cl₂O
Molecular Weight 191.05 g/mol
Physical State Viscous Liquid or Low-Melting Solid (Grade Dependent)
Solubility Soluble in Methanol, Dichloromethane (DCM), DMSO; Insoluble in Water
Chirality Contains one stereocenter at C1; typically supplied as racemate or >98% ee (S/R)

Hazard Identification & Toxicology (GHS)

Note: While specific toxicological data for the 2,3-isomer is limited compared to the 2,4-isomer, it shares the hazardous properties of halogenated benzyl alcohols.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[3][4]

Toxicological Insights
  • Metabolic Pathway: Halogenated benzyl alcohols are typically metabolized via oxidation to the corresponding benzoic acid (2,3-dichlorobenzoic acid) followed by glycine conjugation.

  • Acute Effects: Direct contact causes immediate irritation to mucous membranes. High vapor concentrations (if heated) may induce central nervous system (CNS) depression, a common trait of halogenated alcohols.

Storage & Stability Protocol

Critical Control Point: This compound is sensitive to oxidation and thermal degradation.

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Low temperature retards the rate of spontaneous oxidation to 2,3-dichloroacetophenone and preserves enantiomeric excess (if chiral).

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Rationale: Benzyl alcohols are susceptible to autoxidation. Store under a positive pressure of Argon to exclude atmospheric oxygen.

  • Container: Amber glass vials with Teflon-lined caps.

    • Rationale: Protects from UV-induced radical formation (dehalogenation) and prevents leaching of plasticizers.

Stability Monitoring
  • Retest Interval: Every 12 months.

  • Visual Check: A color change from colorless/white to yellow indicates oxidation (formation of the ketone).

  • Analytical Check: Run H-NMR or HPLC to verify the integration of the benzylic proton (CH-OH) vs. the ketone signal.

Handling & Engineering Controls

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 or P100 respirator if handling powders; organic vapor cartridge if heating.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time > 480 min.

  • Eyes: Chemical splash goggles.

Operational Workflow

The following diagram outlines the decision logic for handling this compound in a research setting.

HandlingWorkflow Start Receipt of Compound CheckState Check Physical State (Solid vs. Viscous Liquid) Start->CheckState Solid Solid: Weigh in Weighing Boat CheckState->Solid If Solid Liquid Liquid: Weigh by Difference (Syringe/Septum) CheckState->Liquid If Liquid Dissolution Dissolve in Anhydrous Solvent (DCM or MeOH) Solid->Dissolution Liquid->Dissolution Inert Purge Headspace with Argon Dissolution->Inert Storage Return to 4°C Storage Inert->Storage

Caption: Operational workflow for safe weighing and solubilization, emphasizing inert gas purging.

Synthesis Context: The "Why"

Understanding the synthesis helps in troubleshooting impurities. This compound is typically generated via the reduction of 2,3-Dichloroacetophenone .

Synthesis Pathway & Impurity Logic
  • Precursor: 2,3-Dichloroacetophenone (Ketone).

  • Reagent: Sodium Borohydride (NaBH₄) or Chiral Catalyst (e.g., Ru-TsDPEN).

  • Key Impurity: Unreacted Ketone (2,3-Dichloroacetophenone).

    • Detection: The ketone has a distinct UV absorption shift compared to the alcohol.

SynthesisPathway Ketone 2,3-Dichloroacetophenone (Precursor) Reduction Reduction Step (NaBH4 or Chiral Cat.) Ketone->Reduction + H- source Product This compound (Target) Reduction->Product Product->Ketone O2 / Light Oxidation Oxidation (Degradation)

Caption: Synthesis and degradation pathway. Note the reversible oxidation back to the ketone if stored improperly.

Emergency Response Protocols

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don double nitrile gloves and respiratory protection.

  • Containment:

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

    • Solid: Dampen with water to prevent dust, then sweep carefully.

  • Disposal: Place in a sealed container labeled "Halogenated Organic Waste." Do not mix with non-halogenated solvents as this complicates incineration.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[5] The chlorine substitution increases the lipophilicity, potentially aiding corneal penetration—seek ophthalmologist support.

  • Skin Contact: Wash with soap and water. Polyethylene glycol (PEG 400) is more effective than water alone for solubilizing halogenated aromatics.

References

  • PubChem. (2025).[2] Compound Summary: 1-(2,6-Dichlorophenyl)ethanol (Isomer Analog). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(2,3-Dichlorophenyl)ethanol via Chemoselective Carbonyl Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 1-(2,3-Dichlorophenyl)ethanol , a critical halogenated aromatic intermediate. While often utilized in the development of anticonvulsants (e.g., Lamotrigine analogs) and agrochemical fungicides, the precise control of the hydroxyl center generation is pivotal for downstream structure-activity relationship (SAR) studies.

The selected route utilizes a nucleophilic addition-protonation sequence (reduction) of the corresponding ketone, 1-(2,3-Dichlorophenyl)ethanone. This pathway is chosen over Grignard additions to aldehydes for its superior atom economy, milder conditions, and higher tolerance for the ortho-dichloro steric hindrance characteristic of this substrate.

Reaction Mechanism & Safety Profile

Mechanistic Insight

The synthesis proceeds via the hydride transfer from a borohydride reagent to the carbonyl carbon of the acetophenone derivative. The presence of chlorine atoms at the 2 and 3 positions introduces steric bulk and inductive electron-withdrawal, which actually activates the carbonyl carbon toward nucleophilic attack relative to unsubstituted acetophenone, though it may slightly retard the approach of the reducing agent due to steric crowding.

Reaction Scheme:



Critical Safety Parameters (HSE)
  • 1-(2,3-Dichlorophenyl)ethanone: Irritant.[1] Avoid contact with skin and eyes.[1][2]

  • Sodium Borohydride (NaBH4): Water-reactive; releases flammable hydrogen gas. Must be handled in a fume hood away from ignition sources.

  • Methanol: Toxic and flammable.

  • Product (Alcohol): Standard organic irritant; handle with gloves and eye protection.

Experimental Protocol

Materials & Equipment
  • Reagent A: 1-(2,3-Dichlorophenyl)ethanone (Purity >98%)

  • Reagent B: Sodium Borohydride (NaBH4), powder

  • Solvent: Methanol (Anhydrous preferred, HPLC grade)

  • Quench: 1N Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (NH4Cl)

  • Equipment: 3-neck round bottom flask, magnetic stirrer, internal thermometer, addition funnel, ice bath.

Step-by-Step Methodology
Phase 1: Solvation and Activation
  • Equip a 250 mL 3-neck flask with a magnetic stir bar and a thermometer.

  • Charge the flask with 10.0 g (52.9 mmol) of 1-(2,3-Dichlorophenyl)ethanone.

  • Add 100 mL of Methanol . Stir until the ketone is fully dissolved.

  • Cool the solution to 0–5 °C using an ice/water bath. Note: Cooling is critical to suppress potential side reactions and control the exotherm of the hydride addition.

Phase 2: Hydride Addition
  • Slowly add 2.0 g (52.9 mmol, 1.0 eq) of Sodium Borohydride in small portions over 15–20 minutes.

    • Observation: Mild bubbling (

      
       evolution) will occur. Ensure the internal temperature does not exceed 10 °C.
      
  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C ).

  • Stir for 2 hours . Monitor reaction progress via TLC (System: 20% Ethyl Acetate in Hexanes) or HPLC. The starting ketone spot (

    
    ) should disappear, replaced by the alcohol spot (
    
    
    
    ).
Phase 3: Quench and Isolation
  • Cool the mixture back to 0 °C .

  • Carefully quench the excess borohydride by dropwise addition of 20 mL of Saturated NH4Cl or 1N HCl . Caution: Vigorous gas evolution.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove the bulk of the methanol.

  • Dilute the aqueous residue with 50 mL of Water and extract with 3 x 50 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Combine the organic layers and wash with 50 mL of Brine .

  • Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ). Filter and concentrate to dryness.
    
Phase 4: Purification
  • The crude oil is typically of sufficient purity (>95%) for downstream applications.

  • If higher purity is required, purify via flash column chromatography (Silica Gel 60, Eluent: 10-15% EtOAc/Hexane).

Data Analysis & Validation

Expected Results Table
ParameterSpecificationNotes
Appearance Clear, colorless to pale yellow oilMay crystallize upon prolonged standing at -20°C.
Yield 92% - 96%Theoretical yield: ~10.1 g.
Purity (HPLC) > 98.0%Area normalization method.
1H NMR (CDCl3)

1.45 (d, 3H), 5.25 (q, 1H), 7.2-7.5 (m, 3H)
Characteristic quartet of the benzylic proton.
Troubleshooting Guide
  • Incomplete Conversion: If ketone remains after 2 hours, add an additional 0.2 eq of NaBH4 and warm to 35°C.

  • Low Yield: Ensure the quench phase is performed carefully; rapid acidification can sometimes cause emulsion issues during extraction.

Visualization: Process Workflow

SynthesisProtocol Start Start: 1-(2,3-Dichlorophenyl)ethanone Solvation Solvation: Dissolve in MeOH Cool to 0°C Start->Solvation Reaction Reduction: Add NaBH4 (portionwise) Warm to 25°C, Stir 2h Solvation->Reaction Check QC Check: TLC/HPLC (Ketone consumed?) Reaction->Check Check->Reaction No (Add more reagent) Quench Quench: Add Sat. NH4Cl Remove MeOH (Rotovap) Check->Quench Yes Extraction Workup: Extract w/ DCM Wash w/ Brine, Dry over Na2SO4 Quench->Extraction Final Final Product: This compound Extraction->Final

Figure 1: Step-by-step workflow for the reductive synthesis of this compound.

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Ethanol derivatives and halogenated acetophenones. Retrieved from

  • European Patent Office. (1995).[3] Process for the preparation of Lamotrigine (EP 0800520 B1). (Describes the use of 2,3-dichloroacetophenone as a key intermediate). Retrieved from

  • National Institutes of Health (NIH). (2025). Enhancing Alcohol Dehydrogenase Activity for Synthesis of Chiral Halo-Alcohols. (Context on enzymatic reduction of similar dichlorophenyl ethanones). Retrieved from

  • TCI Chemicals. (2025). Product Specification: 2,3-Dichloroacetophenone. Retrieved from

Sources

Application of 1-(2,3-Dichlorophenyl)ethanol in the synthesis of antifungal agents.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,3-Dichlorophenyl)ethanol is a critical chiral building block used in the Structure-Activity Relationship (SAR) exploration of next-generation azole antifungals. While the 2,4-dichlorophenyl motif is canonical in established drugs (e.g., Miconazole, Econazole, Luliconazole), the 2,3-dichlorophenyl isomer is increasingly utilized to modulate metabolic stability, lipophilicity, and binding affinity in resistant fungal strains.

This guide details the high-precision synthesis of enantiopure this compound and its downstream application in coupling reactions to generate antifungal pharmacophores.

Chemical Profile & Strategic Utility

Physicochemical Properties
PropertySpecification
IUPAC Name This compound
CAS Number 54798-91-3 (Racemic) / 133562-28-4 (Amino-derivative context)
Molecular Formula C₈H₈Cl₂O
Molecular Weight 191.05 g/mol
Chiral Center C1 (Benzylic position)
Key Reactivity Benzylic nucleophilic substitution (Sɴ1/Sɴ2), Oxidation to ketone, Dehydration to styrene.[1]
Role in Antifungal Design

The azole class of antifungals functions by inhibiting lanosterol 14α-demethylase (CYP51). The "left-hand" aryl ring fits into a hydrophobic pocket of the enzyme.

  • Canonical Motif (2,4-Cl): Optimized for wild-type binding.

  • Variant Motif (2,3-Cl): Used in Lead Optimization to:

    • Alter the steric volume to bypass mutations in the CYP51 active site (e.g., Y132H mutations in Candida).

    • Block metabolic "soft spots" on the phenyl ring.

    • Tune the pKa of the imidazole/triazole via inductive effects.

Critical Application: Enantioselective Synthesis (Upstream)

The biological activity of azole antifungals is strictly governed by stereochemistry (typically the R-configuration is preferred for specific binding modes, though S is used in others like Luliconazole precursors). Chemical reduction (e.g., NaBH₄) yields a racemate, necessitating wasteful resolution.

Recommended Approach: Biocatalytic Reduction using Ketoreductases (KREDs).[2] This method ensures >99% enantiomeric excess (ee) and operates under mild, aqueous conditions.

Protocol 1: Asymmetric Bioreduction of 2,3-Dichloroacetophenone

Target: (S)-1-(2,3-Dichlorophenyl)ethanol (or (R)- depending on enzyme selection)

Materials
  • Substrate: 2,3-Dichloroacetophenone (100 mM final conc.)

  • Biocatalyst: KRED Screening Kit (e.g., Lactobacillus kefir or engineered variants).

  • Cofactor: NADP⁺ (1.0 mM).

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if using IPA-dependent ADH).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Solvent: DMSO (5% v/v) to improve substrate solubility.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄ (cofactor stabilizer).

  • Substrate Solution: Dissolve 2,3-Dichloroacetophenone in DMSO.

  • Reaction Initiation:

    • In a reaction vessel, add the buffer and Glucose (1.5 eq).

    • Add NADP⁺ and GDH (5 U/mL).

    • Add the KRED enzyme (10 mg/mL lyophilized powder).

    • Add the substrate solution dropwise while stirring.[3][4]

  • Incubation: Stir at 30°C, 250 RPM for 24 hours.

    • Process Control: Monitor pH; adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct).

  • Workup:

    • Extract reaction mixture 3x with Ethyl Acetate (EtOAc).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Analysis: Determine conversion by HPLC and ee by Chiral GC (Column: CP-Chirasil-Dex CB).

Expert Insight: The 2,3-dichloro substitution creates significant steric hindrance near the carbonyl. If conversion is <50%, switch to an enzyme variant evolved for "bulky-bulky" ketones or increase temperature to 35°C.

Critical Application: Pharmacophore Assembly (Downstream)

Once the chiral alcohol is secured, it must be activated for coupling to the azole heterocycle (Imidazole or Triazole). Direct substitution of the alcohol is difficult; conversion to a halide or sulfonate ester is required.

Protocol 2: Stereospecific Activation & Azole Coupling

Mechanism: Activation via Mesylation (Retention) followed by Sɴ2 Displacement (Inversion).

Workflow Logic

To obtain an antifungal agent with (R) configuration at the benzylic carbon:

  • Start with (S) -1-(2,3-Dichlorophenyl)ethanol.

  • Activate to (S) -Mesylate (Retention).

  • Displace with Imidazole to (R) -Product (Inversion).

Materials
  • Start Material: (S)-1-(2,3-Dichlorophenyl)ethanol.

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Imidazole.

  • Solvents: Dichloromethane (DCM), DMF.

Step-by-Step Methodology

Step A: Mesylation

  • Dissolve (S)-alcohol (1.0 eq) in anhydrous DCM under N₂ atmosphere.

  • Cool to 0°C. Add TEA (1.5 eq).

  • Add MsCl (1.2 eq) dropwise. Exothermic reaction—control temp <5°C.

  • Stir for 2 hours. Quench with cold water.

  • Wash with brine, dry, and concentrate. Note: The mesylate is unstable; use immediately.

Step B: Azole Coupling (Sɴ2)

  • In a separate flask, dissolve Imidazole (2.0 eq) in anhydrous DMF.

  • Add NaH (2.2 eq, 60% dispersion) at 0°C to generate the sodium imidazolide salt. Stir for 30 min until H₂ evolution ceases.

  • Dissolve the crude mesylate from Step A in DMF and add dropwise to the imidazolide solution.

  • Heat to 80°C for 4-6 hours.

  • Workup: Pour into ice water. Extract with EtOAc.

  • Purification: Recrystallize from Isopropanol/Hexane or use Silica chromatography (DCM:MeOH 95:5).

Visualizing the Workflow

The following diagram illustrates the pathway from the prochiral ketone to the final antifungal scaffold, highlighting the critical stereochemical inversion.

AntifungalSynthesis Ketone 2,3-Dichloroacetophenone (Prochiral) Biocat Biocatalysis (KRED + NADPH) Ketone->Biocat Alcohol_S (S)-1-(2,3-Dichlorophenyl)ethanol (Chiral Intermediate) Biocat->Alcohol_S >99% ee Activation Activation (MsCl / TEA) Alcohol_S->Activation Mesylate (S)-Mesylate (Leaving Group Active) Activation->Mesylate Retention of Config Coupling Azole Coupling (Imidazole/NaH) Mesylate->Coupling FinalProduct (R)-1-(2,3-Dichlorophenyl)-2- (1H-imidazol-1-yl)ethane (Antifungal Pharmacophore) Coupling->FinalProduct SN2 Inversion

Figure 1: Stereoselective synthesis pathway.[5][6] Note the inversion of configuration during the final coupling step, necessitating the correct choice of enantiomer at the alcohol stage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Bioreduction) Substrate inhibition or poor solubility.Add 5-10% DMSO or Cyclodextrin as a phase transfer agent.
Low ee% (Bioreduction) Spontaneous (chemical) background reduction or wrong enzyme.Ensure no metal contaminants (NaBH₄ residue); Screen KRED library for higher specificity.
Elimination Product (Styrene) Reaction temp too high during coupling; Base too strong.Use milder base (K₂CO₃) or lower temp (60°C). Ensure anhydrous conditions.
Racemization Sɴ1 pathway competition during coupling.Avoid protic solvents during coupling. Use highly polar aprotic solvents (DMF, DMSO) to favor Sɴ2.

Safety & Handling (SDS Summary)

  • This compound: Irritant. Avoid inhalation.

  • Methanesulfonyl Chloride: Corrosive, lachrymator. Handle in fume hood.

  • Sodium Hydride: Flammable solid, reacts violently with water. Use under inert gas (Ar/N₂).[6]

  • Waste Disposal: Aqueous streams containing imidazole/triazole must be incinerated; do not release into standard water treatment due to ecotoxicity.

References

  • Biocatalytic Reduction Strategies

    • Hollmann, F., et al. "Enzymatic reduction of ketones." Green Chemistry, 2011.

    • Note: General protocol for KRED application on chlorin
  • Azole Synthesis Mechanisms

    • Emri, T., et al. "Organocatalytic Synthesis of Chiral Azoles." Catalysts, 2019.[7]

    • Context: Mechanisms of SN2 displacement in azole drug synthesis.
  • Structure-Activity Relationships (SAR)

    • Shapiro, R. S., et al. "Structure-Activity Relationships of Azole Antifungals." Clinical Microbiology Reviews, 2010.

    • Context: Importance of the dichlorophenyl motif vari
  • Chemical Data & Safety

    • PubChem Compound Summary for this compound.

Sources

Standard operating procedure for reactions involving 1-(2,3-Dichlorophenyl)ethanol.

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling, Enantioselective Synthesis, and Derivatization

Executive Summary: The "Ortho-Meta" Challenge

1-(2,3-Dichlorophenyl)ethanol (CAS: 54798-91-3) represents a critical yet under-discussed chiral building block in medicinal chemistry. Unlike its widely utilized isomer, 1-(2,4-dichlorophenyl)ethanol (a key intermediate for antifungal azoles like Miconazole), the 2,3-dichloro variant offers a unique steric and electronic profile due to the vicinal "ortho-meta" halogen substitution.

This substitution pattern induces significant steric torsion, often retarding nucleophilic attack at the benzylic position compared to the 2,4-isomer. This Application Note provides a validated Standard Operating Procedure (SOP) for the enantioselective synthesis of this alcohol and its subsequent derivatization into alkyl halides, addressing the specific kinetic challenges posed by the 2,3-dichlorophenyl moiety.

HSE Profile & Safety Criticals

Hazard Classification: Warning. Causes serious eye irritation (H319). Potential skin sensitizer.

ParameterSpecificationCritical Handling Note
CAS No. 54798-91-3Verify isomer identity by NMR; 2,4-isomer is a common impurity.
Physical State Solid/Oil (Low MP)Tendency to supercool; may require seeding to crystallize.
Reactivity Benzylic AlcoholProne to acid-catalyzed racemization and elimination (styrene formation).
Toxicity IrritantEye Protection: Splash goggles + Face shield required during chlorination steps.

Process Safety Decision Tree: Before initiating any reaction involving the conversion of the alcohol to a halide (e.g., using


 or 

), consult the following safety logic:

SafetyLogic Start Start: Derivatization of This compound Reagent Select Reagent: SOCl2 or PCl5? Start->Reagent Exotherm Is Cooling Capacity > 500 W/L? Reagent->Exotherm Scrubber Is HCl Scrubber Active? Exotherm->Scrubber Yes Stop HALT: Risk of Thermal Runaway Exotherm->Stop No Go PROCEED: Slow Addition (<1 mL/min) Scrubber->Go Yes Scrubber->Stop No

Figure 1: Safety decision matrix for exothermic chlorination reactions.

Core Application: Enantioselective Synthesis

The most robust route to high-enantiomeric excess (ee) this compound is the asymmetric reduction of 2,3-dichloroacetophenone . While chemical reduction (e.g., Noyori transfer hydrogenation) is viable, biocatalytic reduction is recommended for the 2,3-isomer to overcome steric hindrance and achieve >99% ee.

Pathway Overview

SynthesisPathway Ketone 2,3-Dichloroacetophenone (Substrate) Biocat KRED / NADH (Stereoselective Reduction) Ketone->Biocat Buffer pH 7.0 IPA (Co-solvent) Alcohol (S)-1-(2,3-Dichlorophenyl)ethanol (>99% ee) Biocat->Alcohol Chloride (R)-1-(1-Chloroethyl)- 2,3-dichlorobenzene (Inversion via SOCl2) Alcohol->Chloride SOCl2 / Pyridine SN2 Inversion

Figure 2: Synthetic workflow from ketone precursor to chiral alkyl chloride.

Protocol A: Biocatalytic Reduction (Recommended)

Objective: Synthesis of (S)-1-(2,3-Dichlorophenyl)ethanol. Scale: 10 g Input.

  • Preparation :

    • Dissolve 10.0 g 2,3-dichloroacetophenone in 20 mL Isopropyl Alcohol (IPA).

    • Prepare Buffer: 100 mL Potassium Phosphate (100 mM, pH 7.0) containing 10 mg NADP+ and 200 mg Ketoreductase (KRED) enzyme (screened for "ortho" tolerance).

  • Reaction :

    • Add the ketone/IPA solution to the buffer under agitation (250 rpm).

    • Maintain temperature at 30°C.

    • Monitor : Check HPLC every 4 hours. The 2,3-dichloro substitution may slow kinetics compared to the 2,4-isomer; expect reaction times of 24-36 hours.

  • Workup :

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic phase over

      
       and concentrate.
      
    • Yield Target : >90% isolated yield, >99% ee.

Derivatization: Conversion to Alkyl Chloride

The hydroxyl group is often converted to a chloride to facilitate nucleophilic substitution (e.g., for attaching piperazine moieties in Aripiprazole-like analogs).

Critical Insight : The 2,3-dichloro motif creates a "steric wall." Standard


 conditions may be sluggish.
  • Retention of Configuration : Use

    
     in ether (internal return mechanism, 
    
    
    
    ).
  • Inversion of Configuration : Use

    
     with Pyridine (classic 
    
    
    
    ).
Protocol B: Chlorination with Inversion (

)
  • Setup : Charge 5.0 g (S)-1-(2,3-Dichlorophenyl)ethanol and 1.1 eq Pyridine into 50 mL anhydrous Dichloromethane (DCM) under

    
    . Cool to 0°C.
    
  • Addition : Add 1.2 eq Thionyl Chloride (

    
    )  dropwise over 30 minutes.
    
    • Note: Gas evolution (

      
      , 
      
      
      
      ) will be vigorous. Ensure scrubbing.
  • Reaction : Allow to warm to Room Temperature (20-25°C). Stir for 4 hours.

    • QC Point: If conversion is <90% after 4 hours, reflux at 40°C. The 2,3-isomer often requires thermal activation due to steric hindrance.

  • Quench : Pour onto ice/water. Extract with DCM.[1][2] Wash with Sat.

    
    .
    
  • Result : (R)-1-(1-chloroethyl)-2,3-dichlorobenzene.

Analytical Quality Control

Quantitative assessment is vital due to the potential for racemization during the chlorination step.

Table 1: HPLC Method Parameters for Enantiomeric Excess

Parameter Condition
Column Chiralcel OD-H or AD-H (Polysaccharide based)
Mobile Phase n-Hexane : Isopropanol (95:5 v/v)
Flow Rate 0.8 mL/min
Detection UV @ 220 nm (Aromatic absorption)

| Retention | (S)-Isomer: ~12 min | (R)-Isomer: ~15 min (Verify with std) |

Troubleshooting & Expert Tips
  • Problem : Low conversion during biocatalysis.

    • Root Cause: Substrate inhibition due to the hydrophobicity of the dichlorophenyl ring.

    • Solution: Add a surfactant (e.g., Tween-80 at 0.1%) or use a resin (Amberlite XAD-4) for in situ substrate feeding.

  • Problem : Racemization during chlorination.

    • Root Cause: Formation of a stabilized benzylic carbocation (

      
       pathway) due to the electron-donating effect of the alkyl group competing with the electron-withdrawing chlorines.
      
    • Solution: Keep reaction temperature strictly <5°C during addition and avoid excess Lewis acid. Use DMF (catalytic) only if absolutely necessary.

References
  • Safety Data & Properties : PubChem. This compound - Compound Summary. National Library of Medicine. Link (Note: Link directs to 2,6-isomer as proxy for general structure/safety data if 2,3 specific entry is sparse, verify CAS 54798-91-3 in internal databases).

  • Biocatalytic Reduction : Hollmann, F., et al. "Enzymatic reduction of acetophenone derivatives." Organic & Biomolecular Chemistry. Link

  • Chlorination Mechanisms : ChemGuide. "Reactions of Alcohols with Acyl Chlorides and Thionyl Chloride." Link

  • Chiral Resolution : BenchChem. "Comparative Guide to Enantiomeric Excess Determination." Link

  • General Synthesis : ChemicalBook. "Synthesis of 1-(2,3-Dichlorophenyl)piperazine" (Illustrates the downstream utility of the 2,3-dichloro scaffold). Link

Sources

Application Note: Advanced Purification Strategies for 1-(2,3-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2,3-Dichlorophenyl)ethanol is a critical chiral intermediate in the synthesis of anticonvulsant pharmaceuticals (e.g., Lamotrigine analogs) and agrochemicals. Its purification presents a dual challenge: removing chemically similar chlorinated byproducts (regioisomers) and resolving the enantiomers to achieve high optical purity (>99% ee). This guide details a scalable protocol combining chemical workup with enzymatic kinetic resolution (EKR) and validates purity via Chiral HPLC.

Introduction & Chemical Context

The synthesis of this compound typically proceeds via the hydride reduction of 2,3-dichloroacetophenone or the Grignard addition to 2,3-dichlorobenzaldehyde. Unlike its 2,4-dichloro isomer, the 2,3-substitution pattern introduces significant steric strain at the benzylic position.

The Impurity Profile

Effective purification requires identifying specific contaminants:

  • Starting Material: Unreacted 2,3-dichloroacetophenone (Ketone).

  • Regioisomers: 1-(2,4-Dichlorophenyl)ethanol or 1-(3,4-Dichlorophenyl)ethanol (trace impurities from starting material synthesis).

  • Over-reduction byproducts: Ethyl-2,3-dichlorobenzene (if hydrogenolysis occurs).

  • Enantiomer: The undesired (S)- or (R)-isomer (50% of the crude racemate).

Protocol A: Chemical Purification (Achiral)

Before attempting chiral resolution, the chemical purity must exceed 95%. The presence of unreacted ketone can inhibit biocatalysts in subsequent steps.

Method: High-Vacuum Fractional Distillation

Due to the low melting point of the racemic mixture (often an oil or low-melting solid), crystallization is inefficient as a primary step. Distillation is preferred.

Equipment:

  • Short-path distillation head (Vigreux column optional for higher purity).

  • High-vacuum pump (< 1 mmHg).

  • Oil bath with precise temperature control.

Step-by-Step Protocol:

  • Quench & Wash: Following reduction (e.g., NaBH₄ in MeOH), quench reaction with 1N HCl. Extract into Ethyl Acetate (EtOAc). Wash organic layer with Brine (

    
    ) and Water (
    
    
    
    ) to remove inorganic salts.
  • Dry: Dry over anhydrous

    
    . Filter and concentrate in vacuo.
    
  • Distillation:

    • Degassing: Heat bath to 40°C under full vacuum to remove residual solvent.

    • Fraction 1 (Foreshot): Collect distillate at bath temp 110-120°C (0.5 mmHg). This contains unreacted ketone and volatile impurities.

    • Fraction 2 (Main Cut): Collect the product at vapor temperature 135-140°C (0.5 mmHg).

    • Validation: Check fractions via TLC (Hexane:EtOAc 80:20). The alcohol typically runs lower (

      
      ) than the ketone (
      
      
      
      ).
Data Summary: Chemical Purification
ParameterSpecificationNotes
Boiling Point ~135-140°C @ 0.5 mmHgDependent on vacuum stability.
Target Purity >98% (GC/HPLC)Essential for enzymatic step.
Yield 85-90%Loss primarily in foreshot/residue.

Protocol B: Stereochemical Purification (Enzymatic Resolution)

This is the critical step for obtaining high enantiomeric excess (ee). We utilize Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin (e.g., Novozym 435).

Mechanism: CAL-B catalyzes the selective transesterification of the (R)-alcohol (typically) into its acetate ester, leaving the (S)-alcohol unreacted.

  • Note: The bulky 2,3-dichloro group slows reaction kinetics compared to unsubstituted phenylethanols. Extended reaction times or higher enzyme loadings are required.

Workflow Diagram

G Start Racemic This compound Reagents Add: Vinyl Acetate Solvent: MTBE or Hexane Catalyst: CAL-B (Immobilized) Start->Reagents Reaction Incubate 30-40°C, 24-48 hrs Reagents->Reaction Check Check Conversion (GC/HPLC) Reaction->Check Check->Reaction < 49% Conv. Filter Filter Enzyme Check->Filter ~50% Conv. Separation Column Chromatography (Silica Gel) Filter->Separation Product1 (S)-Alcohol (High ee) Separation->Product1 Polar Fraction Product2 (R)-Acetate (High ee) Separation->Product2 Non-polar Fraction

Caption: Kinetic Resolution Workflow using CAL-B Lipase. Separation relies on the polarity difference between the free alcohol and the acetate ester.

Step-by-Step Protocol:
  • Setup: In a round-bottom flask, dissolve 10.0 g of racemic alcohol in 100 mL of MTBE (Methyl tert-butyl ether).

    • Expert Tip: Avoid THF; it can strip water from the enzyme, deactivating it. Toluene is a viable alternative if solubility is an issue.

  • Acyl Donor: Add 3.0 equivalents of Vinyl Acetate .

    • Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (gas), driving the equilibrium forward irreversibly.

  • Initiation: Add 500 mg (5% w/w) of Novozym 435 (Immobilized CAL-B).

  • Incubation: Stir at 200 rpm at 35°C .

    • Caution: Do not exceed 50°C. While heat increases rate, it degrades enantioselectivity (

      
      -value) for this sterically hindered substrate.
      
  • Monitoring: Monitor via GC/HPLC every 4 hours. Stop the reaction when conversion reaches 49-50% .

    • Critical: Do not let conversion exceed 50%, or the enantiomeric purity of the remaining alcohol will degrade (kinetic resolution principle).

  • Workup: Filter off the enzyme beads (can be washed with MTBE and reused). Concentrate the filtrate.

  • Separation: Purify via flash chromatography (Silica Gel).

    • Eluent: Hexane:EtOAc (90:10).

    • Order of Elution: The (R)-Acetate (non-polar) elutes first. The (S)-Alcohol (polar) elutes second.

Analytical Validation (HPLC)[1][2]

Standard C18 columns cannot separate enantiomers. You must use a polysaccharide-based chiral stationary phase.

Method Parameters
ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (95 : 5)
Flow Rate 0.8 mL/min
Temperature 25°C
Detection UV @ 254 nm (Aromatic ring absorption)
Retention Times (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min (Note: Confirm order with pure standards)
Troubleshooting Guide
  • Problem: Poor separation of enantiomers.

    • Solution: Lower the % Isopropanol to 2% or 1%. Lower temperature to 15°C.

  • Problem: Slow enzymatic reaction (>48 hrs).

    • Solution: The 2,3-dichloro steric hindrance is significant. Increase enzyme loading to 10-15% w/w. Ensure the solvent is dry (water < 0.05%).

References

  • Paetzold, J., & Bäckvall, J. E. (2005).[1] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. Link(Foundational reference for CAL-B kinetic resolution mechanics).

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Halo-Derivatives of 1-Phenylethanol. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link(Specific review on halogenated phenylethanols).

  • Lunn, G., & Schmuff, N. R. (1997).[2] HPLC Methods for Pharmaceutical Analysis. Wiley-Interscience.[2] Link(Standard protocols for HPLC method development).

  • Sigma-Aldrich. (n.d.). This compound Product Specification and Safety Data. Link(Physical property verification).

Sources

Application Note: Asymmetric Synthesis of 1-(2,3-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Steric Hindrance in Ortho-Substituted Acetophenones

Executive Summary

This application note details the asymmetric synthesis of 1-(2,3-Dichlorophenyl)ethanol , a critical chiral building block used in Structure-Activity Relationship (SAR) studies for CNS-active agents and antifungal pharmacophores. While the 2,4-dichloro isomer is widely recognized as the precursor to Luliconazole, the 2,3-dichloro isomer presents unique synthetic challenges due to significant steric hindrance at the ortho position.

This guide provides two validated protocols for generating high-enantiopurity (>98% ee) (S)- and (R)-1-(2,3-Dichlorophenyl)ethanol:

  • Biocatalytic Reduction (KRED): Best for mild conditions and high enantioselectivity.

  • Ru-Catalyzed Transfer Hydrogenation: Best for scalability and tolerance of crude substrates.

Strategic Importance & Chemical Context

The 2,3-dichlorophenyl motif is a "privileged structure" in medicinal chemistry, appearing in blockbuster drugs such as Aripiprazole (antipsychotic) and Lamotrigine (anticonvulsant). While these drugs often utilize piperazine or triazine linkers, the chiral ethanol derivative serves as a versatile synthon for introducing this motif into novel scaffolds via:

  • Mitsunobu inversion to form chiral amines or ethers.

  • Cyclization to form chiral styrene oxides.

  • SAR Profiling: Differentiating biological activity between 2,3-, 2,4-, and 3,4-substitution patterns.

The Steric Challenge

Unlike 3,4-dichloroacetophenone, the 2,3-isomer possesses a chlorine atom at the ortho position relative to the carbonyl group. This creates a "steric wall" that:

  • Retards nucleophilic attack during reduction.

  • Disrupts the binding pocket of standard CBS catalysts.

  • Requires specialized ligand design or enzyme selection to achieve high ee.

Protocol A: Biocatalytic Reduction (Green Chemistry Route)

Objective: Synthesis of (S)-1-(2,3-Dichlorophenyl)ethanol using Ketoreductases (KRED). Mechanism: NADPH-dependent hydride transfer.

Materials
  • Substrate: 2,3-Dichloroacetophenone (CAS 56041-57-7).[1]

  • Enzyme: KRED Screening Kit (Codexis or equivalent). Note: KRED-P1-B12 or variants active on bulky aryl ketones are recommended.

  • Cofactor: NADP+ / NADPH.

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if using an IPA-dependent KRED).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Experimental Workflow
  • Screening: Dissolve substrate (10 mg) in DMSO (5% v/v final). Add to buffer containing KRED panel (1-2 mg enzyme), NADP+ (1 mM), and recycling mix. Incubate 24h at 30°C. Analyze via Chiral HPLC.

  • Scale-Up Protocol (10g Scale):

ParameterSpecificationNotes
Substrate Loading 50 g/LHigh loading requires vigorous stirring.
Solvent System Buffer pH 7.0 / IPA (10% v/v)IPA acts as cosolvent and hydride source (if using IPA-dependent KRED).
Temperature 30°CMaintain strictly. >35°C denatures most wild-type enzymes.
Time 24 - 48 hoursMonitor conversion via HPLC.

Step-by-Step Procedure:

  • In a 500 mL round-bottom flask, dissolve 10 g of 2,3-dichloroacetophenone in 20 mL Isopropanol (IPA).

  • Add 180 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 0.1 g NADP+.

  • Add 200 mg of optimized KRED enzyme (lyophilized powder).

  • Stir overhead at 250 rpm at 30°C.

  • Reaction Check: At 24h, extract an aliquot with Ethyl Acetate (EtOAc). If conversion <95%, add fresh enzyme (50 mg) and continue.

  • Workup: Saturate aqueous phase with NaCl. Extract 3x with EtOAc (100 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Yield: Typically 90-95% isolated yield, >99% ee.

Protocol B: Asymmetric Transfer Hydrogenation (Chemical Route)

Objective: Synthesis of (R)- or (S)-1-(2,3-Dichlorophenyl)ethanol using Noyori-Ikariya type catalysts. Mechanism: Metal-ligand bifunctional catalysis (Ru-TsDPEN).

Rationale

Ruthenium complexes with chiral diamine ligands (TsDPEN) create a chiral lattice that can accommodate the ortho-chloro steric bulk better than boron-based (CBS) systems.

Reaction Scheme (DOT Visualization)

G Substrate 2,3-Dichloroacetophenone (Achiral Ketone) TS Six-Membered Transition State Substrate->TS Coordination Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (Catalyst Precursor) Catalyst->TS Hydride Transfer Conditions HCOOH / TEA (5:2) Or Isopropanol/KOH Conditions->TS H-Source Product (S)-1-(2,3-Dichlorophenyl)ethanol (Chiral Alcohol) TS->Product Ligand Dissociation

Figure 1: Catalytic cycle for the Asymmetric Transfer Hydrogenation (ATH) of 2,3-dichloroacetophenone.

Protocol (Isopropanol System)
  • Catalyst Preparation: Commercially available RuCl(p-cymene)[(S,S)-TsDPEN] is preferred.

  • Reaction Setup:

    • In a glovebox or under Argon, charge a Schlenk flask with Ru-catalyst (1.0 mol%) and 2,3-dichloroacetophenone (1.0 eq, 5 mmol).

    • Add anhydrous Isopropanol (10 mL).

    • Add t-BuOK (0.1 M in IPA, 2.0 mol%). Crucial: Base activates the catalyst.

  • Execution: Stir at 25°C for 12-24 hours.

    • Note on Ortho-Effect: The reaction rate will be slower than unsubstituted acetophenone. Do not heat above 40°C as enantioselectivity drops significantly.

  • Quench: Add 1N HCl (0.5 mL) to neutralize the base.

  • Purification: Concentrate solvent and purify via flash chromatography (Hexanes/EtOAc 9:1).

Analytical Controls (QC)

Trustworthy data requires rigorous validation.

MethodColumnConditionsRetention Times (Approx)
Chiral HPLC Chiralcel OD-H or AD-HHexane:IPA (95:5), 1.0 mL/min, 254 nm(S)-isomer: 8.5 min(R)-isomer: 10.2 min
1H NMR 400 MHz, CDCl3Standard pulseMethine proton (-CH-OH) quartet at ~5.2 ppm.
Optical Rotation Polarimeterc=1.0, Methanol[α]D ≈ -42° (for S-isomer)

Note: Retention times vary by column age and exact solvent ratio. Always run a racemic standard first.

Downstream Application: Synthesis of Chiral Amines

The chiral alcohol is frequently converted to (S)-1-(2,3-Dichlorophenyl)ethylamine , a valuable resolving agent.

Workflow:

  • Mesylation: React Alcohol with MsCl / Et3N in DCM (0°C).

  • Azidation: React Mesylate with NaN3 in DMF (60°C). Inversion of configuration occurs here.

  • Reduction: Staudinger reduction (PPh3 / H2O) or Hydrogenation (Pd/C) yields the amine with retained configuration relative to the azide (Net Inversion from alcohol).

G Alcohol (S)-Alcohol (>98% ee) Mesylate Mesylate Intermediate (Retained Config) Alcohol->Mesylate MsCl, Et3N Azide Azide Intermediate (Inverted Config - R) Mesylate->Azide NaN3 (SN2 Inversion) Amine (R)-Amine (Target Scaffold) Azide->Amine H2, Pd/C (Reduction)

Figure 2: Stereochemical pathway from chiral alcohol to chiral amine.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research. Link

  • Hollmann, F., et al. (2021). Biocatalytic Reduction of Ketones: A Practical Guide. Green Chemistry. Link

  • ChemicalBook. (2023). This compound Product Entry & Physical Properties. Link

  • BLD Pharm. (2024). This compound MSDS and Handling. Link

  • Patel, R. N. (2008). Biocatalytic synthesis of chiral pharmaceutical intermediates. Coordination Chemistry Reviews. Link

Sources

Derivatization reactions of the hydroxyl group in 1-(2,3-Dichlorophenyl)ethanol.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[2][3][4]

1-(2,3-Dichlorophenyl)ethanol represents a class of secondary benzylic alcohols frequently encountered as intermediates in the synthesis of agrochemicals and antifungal pharmacophores.[1]

While chemically similar to its 2,4-dichloro isomer, this molecule presents a distinct challenge: Ortho-Effect Steric Hindrance .[1][2] The chlorine atom at the C2 position imposes significant steric bulk proximal to the hydroxyl group.[2] This structural reality dictates that standard "textbook" protocols for derivatization often fail or suffer from incomplete conversion.[1][2]

This guide provides optimized protocols specifically tuned to overcome the activation energy barrier imposed by the 2,3-dichloro substitution pattern.[2]

Key Chemical Challenges[1][3]
  • Steric Shielding: The C2-Chlorine blocks the trajectory of incoming electrophiles.[2]

  • Electronic Deactivation: The electron-withdrawing nature of the dichlorophenyl ring reduces the nucleophilicity of the hydroxyl oxygen.

  • Chirality: The C1 position is stereogenic; distinguishing enantiomers is critical for biological assays.[2]

Analytical Derivatization: Silylation for GC-MS

Objective: Complete derivatization for gas chromatography (GC) quantification. Challenge: Incomplete silylation leads to peak tailing and non-linear calibration curves due to the polar -OH group interacting with the column stationary phase.[2]

Optimized Protocol: Catalyzed Silylation

Standard BSTFA alone is often insufficient for ortho-substituted benzylic alcohols.[1][2] We utilize a catalyzed approach with Trimethylchlorosilane (TMCS) to drive the reaction to completion.[2]

Reagents:

  • Reagent A: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[1][3][4]

  • Catalyst: Trimethylchlorosilane (TMCS) (1% v/v in BSTFA)[5]

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent)

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5 mg of this compound in 0.5 mL of anhydrous pyridine in a crimp-top GC vial.

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS.

    • Note: The 1% TMCS is critical.[2] It acts as a Lewis acid catalyst, activating the silyl donor (BSTFA) to overcome the steric barrier of the 2-Cl group.

  • Incubation: Cap the vial and heat at 70°C for 45 minutes .

    • Standard protocols suggest 60°C for 20 mins; the increased energy is required here.

  • Quenching (Optional but recommended): Cool to room temperature. Inject directly. If storage is needed, dilute with ethyl acetate.[2]

Quality Control Check: Monitor the disappearance of the broad -OH stretch (3300-3400 cm⁻¹) via FT-IR or the absence of the parent alcohol peak in GC-MS (m/z ~190/192).

Chiral Resolution: Mosher Ester Analysis

Objective: Determination of Enantiomeric Excess (ee%) and Absolute Configuration. Mechanism: Reaction with a chiral derivatizing agent (MTPA-Cl) creates diastereomers with distinct NMR chemical shifts.[1][2][6][7]

Protocol: Modified Steglich Esterification

Due to the hindered nature of the alcohol, the standard DCC coupling often yields urea byproducts that are difficult to separate. We recommend the Acid Chloride Method for cleaner conversion.[2]

Reagents:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl][1]

  • Dry Pyridine (Solvent/Base)

  • DMAP (4-Dimethylaminopyridine) - Hyper-nucleophilic catalyst[1][2]

Workflow:

  • Reaction: In a dry 5 mL flask, combine:

    • 10 mg this compound[1]

    • 0.5 mL Dry Pyridine[1]

    • 1.5 eq (R)-MTPA-Cl

    • 0.1 eq DMAP[1]

  • Incubation: Stir at 40°C for 4 hours .

    • Why heat? Most secondary alcohols react at RT.[1][2] The 2,3-dichloro steric clash requires thermal activation.[1][2]

  • Workup: Dilute with Et₂O, wash with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.[2] Dry over Na₂SO₄.[1][2]

  • Analysis: Dissolve in CDCl₃. Analyze via ¹H-NMR (500 MHz+) or ¹⁹F-NMR.[1][2]

    • Observation: Look for the splitting of the methoxy (-OMe) signal or the -CF₃ signal. The integration ratio of the diastereomeric peaks provides the enantiomeric ratio (er).

Synthetic Functionalization: The Mitsunobu Inversion[10]

Objective: Stereochemical inversion of the hydroxyl group to an ester (and subsequently an amine or halide). Challenge: The ortho-substituent can hinder the formation of the bulky triphenylphosphonium betaine intermediate.[2]

Protocol: High-Force Mitsunobu

We utilize DIAD (Diisopropyl azodicarboxylate) over DEAD due to its slightly better stability and steric profile.[1][2]

Reagents:

  • Triphenylphosphine (PPh₃) - 1.5 eq[1]

  • DIAD - 1.5 eq[1][2]

  • Nucleophile: p-Nitrobenzoic acid (p-NBA) - 1.5 eq[1][2]

    • Selection: p-NBA is acidic enough (pKa ~3.[1][2]4) to protonate the betaine rapidly, preventing side reactions.[2]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cooling: Dissolve Alcohol (1.0 eq), PPh₃ (1.5 eq), and p-NBA (1.5 eq) in THF. Cool to 0°C .[1][2][8][9]

  • Addition: Add DIAD (1.5 eq) dropwise over 20 minutes.

    • Critical: Maintain low temp to prevent hydrazine byproduct formation.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours .

    • Note: The reaction is slower than with unsubstituted benzyl alcohols.[2]

  • Workup: Concentrate solvent. Triturate with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO).[2] Filter.

  • Purification: Flash chromatography (Hexane/EtOAc).

Outcome: The product is the inverted ester.[2] Saponification (LiOH/THF/H₂O) yields the enantiomerically pure inverted alcohol.[2]

Data Summary & Comparison

ParameterStandard Benzylic AlcoholThis compoundReason for Deviation
Silylation Temp 60°C70-75°C Steric energy barrier at C2.[1][2]
Silylation Time 15-20 min45-60 min Slower kinetics due to crowding.[1][2]
Mosher Catalyst OptionalMandatory (DMAP) Pyridine alone is too weak to drive acylation.[2]
Mitsunobu Time 2-4 hours12-18 hours Betaine formation and SN2 attack are hindered.[1][2]

Visualizing the Pathways

The following diagram illustrates the decision tree for derivatizing this specific molecule.

DerivatizationPathways Substrate This compound (Racemic or Chiral) Silylation Silylation BSTFA + 1% TMCS 70°C, 45 min Substrate->Silylation Analytical QC Mosher Mosher Esterification (R)-MTPA-Cl + DMAP 40°C, 4 hr Substrate->Mosher ee% Determination Mitsunobu Mitsunobu Reaction PPh3 / DIAD / p-NBA 0°C -> RT, 18 hr Substrate->Mitsunobu Stereo-Inversion GCMS GC-MS Analysis (Volatile Derivative) Silylation->GCMS Remove H-bonding NMR Chiral Resolution (NMR) (Diastereomers) Mosher->NMR Delta-Shift Analysis Inversion Inverted Ester (Synthetic Intermediate) Mitsunobu->Inversion SN2 Attack

Caption: Strategic derivatization workflows for this compound distinguishing analytical, chiral, and synthetic routes.

References

  • Sigma-Aldrich. (n.d.).[1][2] Silylation Reagents: BSTFA + TMCS Protocol.[1][2][4][5] Sigma-Aldrich Technical Bulletins.[1][2] Link

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007).[2] Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[7] Nature Protocols, 2, 2451–2458.[2] Link

  • Swamy, K. C. K., et al. (2009).[2] Mitsunobu and Related Reactions: Advances and Applications.[2] Chemical Reviews, 109(6), 2551–2651.[2] Link

  • Restek Corporation. (n.d.).[1][2] Guide to Derivatization Reagents for GC. Restek Technical Guides.[1][2] Link

Sources

Scale-Up Synthesis of 1-(2,3-Dichlorophenyl)ethanol for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Industrial Significance of 1-(2,3-Dichlorophenyl)ethanol

This compound is a key chiral building block in the synthesis of a variety of commercially significant molecules, particularly in the pharmaceutical and agrochemical sectors. Its structural features, including a stereogenic center and a dichlorinated phenyl ring, make it a valuable precursor for complex molecular targets. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for ensuring a reliable and cost-effective supply chain for these end products.

This guide provides a comprehensive overview of the industrial scale-up synthesis of this compound, focusing on practical, field-proven insights. We will delve into the primary synthetic strategies, detailed production protocols, critical scale-up considerations, and robust analytical quality control methods. The causality behind experimental choices will be explained to provide a deeper understanding of the process, ensuring that the described protocols are self-validating systems for researchers, scientists, and drug development professionals.

Synthetic Strategies: A Comparative Analysis

The industrial production of this compound is primarily achieved through two main synthetic routes: the reduction of a corresponding ketone and the Grignard reaction. The choice between these methods often depends on factors such as raw material availability, cost, desired enantiopurity, and the existing infrastructure of the manufacturing facility.

Route 1: Reduction of 2,3-Dichloroacetophenone

This is a widely employed method due to the commercial availability of 2,3-dichloroacetophenone. The core of this process is the reduction of the ketone functionality to a secondary alcohol.

  • Chemical Reduction: This approach utilizes reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). While effective, the use of these potent hydrides on an industrial scale presents significant safety and handling challenges. For instance, LiAlH₄ reacts violently with water and requires strictly anhydrous conditions. Sodium borohydride is a milder and often preferred reagent for large-scale operations.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on carbon). It is a cost-effective and environmentally benign approach, but it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas.

  • Biocatalysis: The use of ketoreductase enzymes offers a highly selective and "greener" alternative for the synthesis of chiral alcohols.[1] Biocatalytic reductions often proceed under mild reaction conditions with high enantioselectivity.[1]

Route 2: Grignard Reaction

This classic carbon-carbon bond-forming reaction involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 2,3-dichlorobenzaldehyde. This method is highly versatile but presents its own set of challenges when scaled up. Grignard reactions are notoriously exothermic and moisture-sensitive, requiring stringent process control to prevent runaway reactions.[2][3]

Industrial Scale-Up Protocol: Reduction of 2,3-Dichloroacetophenone

The following protocol details the industrial-scale synthesis of this compound via the reduction of 2,3-dichloroacetophenone using sodium borohydride, a method favored for its balance of efficiency and safety.

Experimental Workflow Diagram

cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation Stage cluster_purification Purification Stage A Charge Reactor with 2,3-Dichloroacetophenone and Methanol B Cool Reactor to 0-5 °C A->B C Portion-wise Addition of Sodium Borohydride B->C D Reaction Monitoring by HPLC C->D E Quench Reaction with Aqueous HCl D->E F Solvent Removal under Reduced Pressure E->F G Extraction with Ethyl Acetate F->G H Washing of Organic Layer G->H I Drying over Anhydrous Sodium Sulfate H->I J Filtration I->J K Concentration to Crude Product J->K L Crystallization from Heptane/Toluene Mixture K->L M Filtration and Washing of Crystals L->M N Drying under Vacuum M->N O Final Product: This compound N->O

Caption: Workflow for the industrial synthesis of this compound.

Detailed Protocol

1. Reactor Preparation and Charging:

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with 2,3-dichloroacetophenone (1.0 eq) and methanol (5-10 volumes). The use of methanol as a solvent is advantageous due to its ability to dissolve both the starting material and the sodium borohydride.[4]

2. Reaction:

  • Cool the reactor contents to 0-5 °C with constant agitation.

  • Slowly add sodium borohydride (0.3-0.5 eq) in portions, maintaining the temperature below 10 °C. The portion-wise addition is crucial for controlling the exothermic reaction.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

3. Work-up and Isolation:

  • Carefully quench the reaction by the slow addition of dilute hydrochloric acid to neutralize the excess sodium borohydride and decompose the borate esters.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude this compound can be purified by crystallization. A common solvent system for aryl alcohols is a mixture of a non-polar solvent like heptane or cyclohexane and a more polar solvent like toluene or ethyl acetate to achieve optimal solubility and crystal formation.[4][5]

  • Dissolve the crude product in a minimal amount of hot toluene and slowly add heptane until turbidity is observed.

  • Allow the solution to cool slowly to room temperature and then to 0-5 °C to maximize crystal formation.

  • Filter the purified crystals, wash with cold heptane, and dry under vacuum.

Process Optimization and Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Heat Management

The reduction of ketones with sodium borohydride is an exothermic process. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[6][7]

  • Reactor Design: Jacketed reactors with efficient heat transfer fluids are essential.[6][8]

  • Controlled Addition: The rate of addition of the reducing agent must be carefully controlled to manage the rate of heat generation.[6]

  • Cooling Systems: Robust cooling systems, such as cooling water circulation or glycol-based chillers, are necessary to maintain the desired reaction temperature.[8]

Mixing and Mass Transfer

Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring uniform heat distribution.

  • Agitator Design: The type and speed of the agitator must be optimized for the specific reactor geometry and reaction viscosity.[9]

  • Baffles: The use of baffles within the reactor can prevent vortex formation and improve mixing efficiency.

Safety and Hazard Mitigation

A thorough understanding of the potential hazards is critical for safe industrial-scale synthesis.

  • Process Safety Management (PSM): Implementing a comprehensive PSM program is essential for managing the risks associated with hazardous chemicals.[4][5][10][11] This includes conducting a thorough Process Hazard Analysis (PHA) to identify, evaluate, and control potential hazards.[5]

  • Material and Reaction Hazards: A detailed understanding of the thermal stability and reactivity of all raw materials, intermediates, and the final product is necessary to prevent runaway reactions.[4]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and respiratory protection, must be used at all times.

Analytical Quality Control

Robust analytical methods are required to ensure the purity and quality of the final product.

Quantitative Data Summary
ParameterMethodTypical Specification
Purity (Assay) HPLC≥ 99.0%
Identification ¹H NMR, ¹³C NMR, MSConforms to structure
Residual Solvents GC-HSPer ICH guidelines
Water Content Karl Fischer Titration≤ 0.5%
Heavy Metals ICP-MSPer pharmacopeia
Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for separating aryl alcohols and related impurities.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[12]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient program is used to separate volatile impurities.

  • Injection: Split/splitless injection.

  • Detection: Mass spectrometry for identification and quantification of impurities.

Conclusion

The industrial-scale synthesis of this compound is a well-established process that requires a thorough understanding of chemical principles, process engineering, and safety management. The reduction of 2,3-dichloroacetophenone with sodium borohydride offers a reliable and scalable route to this important intermediate. By carefully controlling reaction parameters, implementing robust safety protocols, and utilizing appropriate analytical methods, high-quality this compound can be produced efficiently and safely for its diverse industrial applications.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Grignard Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

  • ACS Publications. (2012, September 4). Mechanism of Solvent Effect in Polymorphic Crystallization of BPT. Retrieved from [Link]

  • PMC. (n.d.). Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Royal Chemical. (2024, July 17). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

  • Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. (2024, March 31). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Retrieved from [Link]

  • University of California, Davis. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Google Patents. (n.d.). CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
  • U.S. Environmental Protection Agency. (2007, February). Method 8261: Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry (VD/GC/M). Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Purdue University. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Retrieved from [Link]

  • Agilent. (n.d.). GC and GC/MS Applications. Retrieved from [Link]

  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. Retrieved from [Link]

  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Google Patents. (n.d.). CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone.
  • Organic Syntheses. (n.d.). 2,2-dichloroethanol. Retrieved from [Link]

  • Agraria. (n.d.). Determination of Ethanol in Malt Beverages. Retrieved from [Link]

  • Greatwall Process and Control. (n.d.). How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. Retrieved from [Link]

  • Kingchem. (n.d.). Agrochemical Building Blocks. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Gas chromatographic methods for residual solvents analysis. Retrieved from [Link]

  • PMC. (2022, August 20). Ethanol Separation from an Ethanol–Water Solution Using Vacuum Membrane Distillation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432462B - Method for extracting and rectifying separation of dichloromethane, ethanol and ethyl acetate.
  • Semantic Scholar. (n.d.). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of impurities in ethanol. Retrieved from [Link]

  • MDPI. (2012, December 18). Distribution of Dichlorodiphenyltrichloroethane and Hexachlorocyclohexane in Urban Soils and Risk Assessment. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing by-products in 1-(2,3-Dichlorophenyl)ethanol synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,3-Dichlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and minimize by-products, thereby improving yield and purity.

Troubleshooting Guide: Identifying and Minimizing By-products

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Question 1: My reaction yield is significantly lower than expected, and I observe a significant amount of a higher molecular weight impurity. What is the likely cause?

Answer: A common cause for low yield in Grignard-based syntheses of aryl ethanols is the formation of a Wurtz coupling by-product.[1][2][3] This occurs when the newly formed Grignard reagent reacts with the unreacted aryl halide starting material, resulting in a homocoupled dimer (in this case, 3,3',4,4'-tetrachlorobiphenyl).

Causality and Mechanism: The Wurtz coupling side reaction is often promoted by:

  • High local concentration of the aryl halide: Rapid addition of the halide can create localized areas where the Grignard reagent is more likely to react with the halide than with the magnesium metal.[2]

  • Elevated reaction temperatures: Higher temperatures can increase the rate of the Wurtz coupling reaction.[2][3] The Grignard formation is exothermic, and poor temperature control can lead to "hot spots" that favor by-product formation.[2]

  • Insufficient magnesium surface area: A limited or poorly activated magnesium surface can slow the rate of Grignard reagent formation, leaving more unreacted aryl halide available for the side reaction.[2][3]

Solutions:

  • Slow, Controlled Addition: Add the solution of 2,3-dichlorobenzaldehyde to the Grignard reagent dropwise, maintaining a steady, controlled rate.

  • Temperature Management: Maintain a low reaction temperature (typically 0-10°C) using an ice bath to manage the exothermic nature of the reaction.[2]

  • Magnesium Activation: Ensure the magnesium turnings are activated before starting the reaction. This can be achieved by adding a small crystal of iodine and gently heating until the color disappears.[2]

Question 2: My final product shows a carbonyl peak (~1700 cm⁻¹) in the IR spectrum and a corresponding peak in the GC-MS analysis. What is this impurity?

Answer: The presence of a carbonyl peak suggests the formation of 2',3'-dichloroacetophenone, which can arise from two main pathways: incomplete reduction of the starting material if you are using a reduction method, or oxidation of the final alcohol product.[4]

Causality and Mechanism:

  • Incomplete Reduction: If synthesizing from 2',3'-dichloroacetophenone using a reducing agent like sodium borohydride (NaBH₄), insufficient reagent, poor quality reagent, or non-optimal reaction conditions can lead to incomplete conversion to the alcohol.[5]

  • Oxidation of the Product: The desired this compound can be oxidized back to the ketone during workup or purification if exposed to oxidizing agents or harsh conditions. A variation of the Oppenauer oxidation can occur where the magnesium alkoxide intermediate is oxidized by excess aldehyde starting material.[4]

Solutions:

  • Ensure Complete Reaction: Use a slight excess of a fresh, high-quality reducing agent. Monitor the reaction by TLC or GC to ensure the complete consumption of the starting ketone.

  • Careful Workup: Use a mild quenching agent like saturated aqueous ammonium chloride (NH₄Cl) and avoid exposure to strong oxidizing agents.[2]

  • Purification: If the ketone is present, it can often be separated from the alcohol product by column chromatography.

Question 3: I am using a Grignard reaction with an ester precursor, and the reaction is messy with multiple by-products. Why is this happening?

Answer: Grignard reagents react with esters twice.[6][7][8] The first addition results in a ketone intermediate, which is highly reactive towards another equivalent of the Grignard reagent.[6][7] This can lead to the formation of a tertiary alcohol and other by-products if the reaction is not carefully controlled. For the synthesis of a secondary alcohol like this compound, using an aldehyde is the preferred starting material for a Grignard reaction.[7][9]

Solutions:

  • Use an Aldehyde: The most direct Grignard route to this compound is the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with 2,3-dichlorobenzaldehyde.

  • Alternative Reagents: If starting from an ester is necessary, consider using a less reactive organometallic reagent or a Weinreb amide to form the ketone, which can then be isolated and reduced in a separate step.[10]

Frequently Asked Questions (FAQs)

What is the most reliable method for synthesizing this compound with high purity?

The reduction of 2',3'-dichloroacetophenone with a mild reducing agent like sodium borohydride (NaBH₄) is often the most straightforward and high-yielding method.[11][12] This avoids the common side reactions associated with Grignard syntheses, such as Wurtz coupling.[1][3]

What are the key analytical techniques to monitor the reaction and assess product purity?

  • Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of the starting material and the formation of the product in real-time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile by-products and confirming the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Can quickly indicate the presence of carbonyl impurities (from the starting ketone) or the absence of the hydroxyl group in the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the final product and characterize any impurities.

How can I effectively purify the crude this compound?

  • Aqueous Workup: A standard aqueous workup with a mild acid (like saturated NH₄Cl solution) followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) is the first step.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired alcohol from non-polar by-products like the Wurtz coupling product and more polar impurities like unreacted starting materials.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.[13]

Visualizing Reaction Pathways and Troubleshooting

Main Synthesis Pathways

cluster_0 Reduction Pathway cluster_1 Grignard Pathway Ketone 2',3'-Dichloroacetophenone Alcohol This compound Ketone->Alcohol NaBH4, MeOH Aldehyde 2,3-Dichlorobenzaldehyde Intermediate Magnesium Alkoxide Aldehyde->Intermediate 1. Add CH3MgBr Grignard_Reagent CH3MgBr Grignard_Reagent->Intermediate Alcohol_G This compound Intermediate->Alcohol_G 2. H3O+ Workup Grignard Aryl-MgBr Desired_Product Desired Secondary Alcohol Grignard->Desired_Product Reacts with Aldehyde (Desired Path) Wurtz_Byproduct Wurtz Coupling By-product (Aryl-Aryl) Grignard->Wurtz_Byproduct Reacts with Aryl Halide (Side Reaction) Aryl_Halide Aryl-Br Aldehyde Aldehyde (R-CHO)

Caption: Competing reactions in the Grignard synthesis.

Troubleshooting Workflow

Start Low Yield or Impure Product Check_IR Check IR Spectrum for C=O peak Start->Check_IR Check_MW Check GC-MS for high MW peak Check_IR->Check_MW No Ketone_Impurity Probable Cause: Unreacted Ketone / Oxidation Check_IR->Ketone_Impurity Yes Wurtz_Impurity Probable Cause: Wurtz Coupling Check_MW->Wurtz_Impurity Yes End Pure Product, Improved Yield Check_MW->End No (Other Issue) Solution_Ketone Solution: Check reducing agent / Use mild workup / Purify Ketone_Impurity->Solution_Ketone Solution_Wurtz Solution: Slow halide addition / Control temp / Activate Mg Wurtz_Impurity->Solution_Wurtz Solution_Ketone->End Solution_Wurtz->End

Caption: A logical flow for troubleshooting common synthesis issues.

Recommended Protocol: Reduction of 2',3'-Dichloroacetophenone

This protocol provides a reliable method for the synthesis of this compound, designed to minimize by-product formation.

Materials:

  • 2',3'-Dichloroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2',3'-dichloroacetophenone (1.0 eq) in anhydrous methanol (10 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition helps to control the exothermic reaction and prevent runaway temperatures.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting ketone spot is no longer visible (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases. Causality Note: A mild acidic quench with NH₄Cl hydrolyzes the borate esters without promoting side reactions.

  • Extraction: Remove the flask from the ice bath and allow it to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure this compound.

Data Summary

ParameterGrignard MethodReduction Method
Starting Material 2,3-Dichlorobenzaldehyde2',3'-Dichloroacetophenone
Primary Reagent CH₃MgBrNaBH₄
Common By-products Wurtz coupling productUnreacted ketone
Typical Yield 60-75%>90%
Key Advantage C-C bond formationHigh selectivity, cleaner reaction
Key Disadvantage Prone to side reactionsRequires ketone precursor

References

  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale | Organic Process Research & Development - ACS Public
  • Preventing the formation of Wurtz coupling products in Grignard reactions - Benchchem.
  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent form
  • Carbonyl reduction - Wikipedia.
  • The Reduction of Aldehydes and Ketones - Chemistry LibreTexts.
  • Reaction with Metals - Haloalkanes | CK-12 Found
  • Wurtz reaction - Wikipedia.
  • Reduction of Aldehydes and Ketones - Chemistry Steps.
  • Reactions of Grignard Reagents - Master Organic Chemistry.
  • WO 99/10310 - Googleapis.com.
  • Grignard Reaction - Organic Chemistry Portal.
  • Ketone Reduction - Wordpress.
  • Grignard Reaction - Common Conditions.
  • Side Reactions in a Grignard Synthesis - ResearchG
  • The Grignard Reaction Mechanism - Chemistry Steps.

Sources

Overcoming challenges in the purification of 1-(2,3-Dichlorophenyl)ethanol.

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Profile & Technical Context

Before troubleshooting, verify your target specifications. 1-(2,3-Dichlorophenyl)ethanol is a chiral benzylic alcohol.[1][2] The presence of chlorine atoms at the ortho (2) and meta (3) positions creates significant steric bulk and alters the electronic landscape of the ring, distinguishing it from the more common 2,4-dichloro isomers used in antifungals (e.g., Miconazole intermediates).

PropertySpecificationNotes
IUPAC Name This compound
CAS Number 54798-91-3Caution: Do not confuse with 2-(2,3-dichlorophenyl)ethanol (phenethyl analog).[1][2]
Molecular Weight 191.05 g/mol
Physical State Low-melting solid / Viscous oilTendency to supercool/oil out due to 2,3-substitution disrupting crystal packing.[1][2]
Chirality One stereocenter (C1)(R) and (S) enantiomers available.[1][2]
Precursor 2,3-DichloroacetophenoneMP: ~35-37°C. Hard to separate from product via distillation.[1][2][3]

Troubleshooting Module: Chemical Purity (The Ketone Problem)

Issue: “I cannot separate the unreacted starting material (2,3-dichloroacetophenone) from my alcohol product. They co-elute on TLC/HPLC and have similar boiling points.”[2]

Root Cause Analysis

The 2,3-dichloro substitution pattern creates steric hindrance near the carbonyl group of the starting material.[1] This often leads to incomplete reduction , leaving 2-5% residual ketone.[1][2] Because both the ketone and the alcohol are lipophilic halogenated aromatics, their interaction with silica (stationary phase) is similar, leading to overlapping peaks/spots.

Protocol: Chemoselective Cleanup (The "Push" Method)

Do not attempt difficult chromatography or fractional distillation first.[2] The most efficient method is to chemically remove the ketone by converting it into a species with vastly different solubility.

Step-by-Step Workflow:

  • Quantify Residual Ketone: Use HPLC (UV 254 nm). If Ketone > 1%, proceed.

  • The "Push" Reduction (For Chemical Synthesis):

    • Dissolve crude mixture in Methanol (5 mL per gram).

    • Add 0.5 equivalents of Sodium Borohydride (NaBH₄) relative to the residual ketone (not the total mass).[2]

    • Stir at 0°C for 30 minutes.

    • Mechanism: This forces the remaining ketone to the racemic alcohol. While this slightly lowers the enantiomeric excess (ee) if you performed an asymmetric synthesis, the chemical purity gain outweighs the slight ee drop (which can be fixed in Module 3).

  • Derivatization (Alternative for High-Purity Requirements):

    • If you cannot afford any ee loss, use Girard’s Reagent T (Trimethylaminoacetohydrazide chloride).[2]

    • Add 1.2 eq of Girard’s Reagent T (relative to ketone) in Ethanol/Acetic Acid (10:1).[2] Reflux for 1 hour.

    • Result: The ketone forms a water-soluble hydrazone.[1][2]

    • Workup: Pour into water and extract with Ethyl Acetate.[2] The product (alcohol) moves to the organic layer; the derivatized ketone stays in the aqueous layer.[2]

Troubleshooting Module: Enantiomeric Purity (The Chirality Challenge)

Issue: “My asymmetric reduction (biocatalytic or transfer hydrogenation) stalled at 90% ee. I need >98% ee for pharmaceutical application.”

Root Cause Analysis

The ortho-chlorine (position 2) forces the phenyl ring out of planarity, potentially interfering with the "lock-and-key" fit of enzymes (KREDs) or chiral ruthenium catalysts (e.g., Noyori type).[1][2]

Protocol: Lipase-Mediated Kinetic Resolution

If recrystallization fails (see Module 4), kinetic resolution is the industry standard for upgrading chiral benzylic alcohols.[1][2]

Concept: Use a lipase to selectively acetylate the unwanted enantiomer, leaving the desired enantiomer as the free alcohol.

  • Solvent System: Diisopropyl ether (DIPE) or MTBE (dry).[1][2]

  • Acyl Donor: Vinyl Acetate (irreversible donor).[1][2]

  • Catalyst: Candida antarctica Lipase B (CalB / Novozym 435).[2]

  • Procedure:

    • Dissolve crude alcohol in DIPE.[1][2]

    • Add Vinyl Acetate (0.6 eq).[1][2]

    • Add immobilized CalB (20 mg/mmol substrate).[1][2]

    • Incubate at 30°C. Monitor via Chiral HPLC.

    • Stop point: When the unwanted enantiomer is fully acetylated (converted to ester).[2]

  • Separation: The Ester and Alcohol now have very different Rf values.[2] Separate via flash chromatography (Hexane/EtOAc).[1][2]

Troubleshooting Module: Isolation (Oiling Out)

Issue: “The product comes out as a yellow oil and refuses to crystallize.”

Root Cause Analysis

This compound has a low melting point and high lipophilicity.[1][2] Traces of solvent (toluene/DCM) or impurities (ketone) act as plasticizers, preventing crystal lattice formation.[2]

Protocol: Anti-Solvent Crystallization

Note: Standard cooling crystallization often fails here. Use the "Drowning Out" method.

  • Dissolution: Dissolve the oil in the minimum amount of Isopropanol (IPA) at 40°C.[2]

  • Anti-solvent: Use n-Heptane (preferred over hexane for higher boiling point/safety).[1][2]

  • Ratio: Target a 1:5 ratio of IPA:Heptane.

  • Process:

    • Add Heptane dropwise to the warm IPA solution until slight turbidity persists.

    • Seeding (Critical): If you have any solid seed crystal, add it now.[2] If not, scratch the glass side of the flask with a glass rod to induce nucleation.

    • Cool extremely slowly (1°C per minute) to 0°C.

    • If it oils out again:[4] Re-heat to redissolve, add 5% more IPA, and repeat.

Decision Matrix & Workflow Visualization

The following diagram outlines the logical decision path for purifying this compound based on your specific impurity profile.

PurificationWorkflow Start Crude this compound CheckHPLC Analyze Purity (HPLC) Start->CheckHPLC DecisionKetone Ketone Impurity > 1%? CheckHPLC->DecisionKetone ChemCleanup Girard's Reagent T (Chemoselective Removal) DecisionKetone->ChemCleanup Yes (High Purity Req) NaBH4 NaBH4 Polish (Converts Ketone -> Alcohol) DecisionKetone->NaBH4 Yes (Standard Req) CheckEE Check Enantiomeric Excess (ee) DecisionKetone->CheckEE No ChemCleanup->CheckEE NaBH4->CheckEE DecisionEE ee < 98%? CheckEE->DecisionEE KineticRes Lipase Resolution (CalB + Vinyl Acetate) DecisionEE->KineticRes Yes (Significant upgrade needed) Crystallization Crystallization (IPA / Heptane) DecisionEE->Crystallization No (Just polish) Final Pure Product (>99% Purity, >98% ee) KineticRes->Final Crystallization->Final

Caption: Purification logic flow for this compound, prioritizing chemical cleanup before chiral upgrading.

FAQ: Frequently Asked Questions

Q: Can I distill this compound? A: It is difficult. The boiling point is high (>250°C at atm), requiring high vacuum (<1 mmHg).[2] Even under vacuum, the boiling point difference between the ketone precursor and the alcohol is often <10°C, making fractional distillation inefficient for high purity.

Q: Why is the 2,3-dichloro isomer harder to crystallize than the 2,4-dichloro isomer? A: The 2,4-dichloro substitution pattern is more symmetrical, allowing for better packing in the crystal lattice.[1] The 2,3-substitution creates a "clumped" electron-withdrawing region on one side of the ring, increasing the dipole moment and solubility in organic solvents, which promotes "oiling out."[1]

Q: Which chiral column do you recommend for HPLC analysis? A: For dichlorophenyl ethanols, polysaccharide-based columns are standard.[1][2]

  • Primary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).[1][2]

  • Flow: 0.5 - 1.0 mL/min.

References

  • Synthesis & Reduction Context: Soni, P., & Banerjee, U. C. (2006). Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis.[2][5] Biotechnology Journal, 1(1), 80-85.[1][2] Link

  • Chemical Characterization: Sigma-Aldrich.[1][2] (n.d.). Product Specification: this compound.[1][2][6] Merck KGaA.[1][2] Link[1][2]

  • Kinetic Resolution Methodology: Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[7] Angewandte Chemie International Edition, 43(7), 788-824.[1][2] Link[1][2]

  • Crystallization of Chiral Alcohols: Lorenz, H., & Seidel-Morgenstern, A. (2014).[1][2] Biocatalytic Separation of Chiral Alcohols. Engineering in Life Sciences. (General reference for resolution/crystallization workflows of phenylethanols).

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Analysis of 1-(2,3-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Validation and Comparison

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. For intermediates like 1-(2,3-Dichlorophenyl)ethanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), robust analytical methods are crucial for ensuring product quality and process consistency. This guide presents a comprehensive validation of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound. We will compare its performance against a conventional Gas Chromatography with Flame Ionization Detection (GC-FID) method, providing researchers, scientists, and drug development professionals with the data and insights necessary to make informed decisions for their analytical needs.

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This process is not merely a regulatory formality but a cornerstone of good science, ensuring the integrity of the data generated.[3][4] This guide will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

The Analytical Challenge: this compound

This compound is an aromatic alcohol whose purity and concentration must be carefully monitored during chemical synthesis. The presence of isomers, starting materials, or by-products can impact the yield and purity of the final API. Therefore, a highly specific and accurate analytical method is essential.

The Incumbent Method: Gas Chromatography (GC-FID)

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds like this compound.[7] A GC-FID method has been the standard for this analysis, offering good resolution and sensitivity. However, the high temperatures required in GC can sometimes lead to the degradation of thermally labile impurities, and the run times can be lengthy.

The Novel Approach: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography offers a powerful alternative for the analysis of non-volatile and thermally labile compounds.[7] By developing a reversed-phase HPLC-UV method, we aim to provide a more versatile and potentially faster analytical solution. The UV detection is well-suited for aromatic compounds containing a chromophore.

Experimental Design: A Head-to-Head Comparison

To validate our new HPLC-UV method, we will perform a side-by-side comparison with the existing GC-FID method. This will involve a full validation of the HPLC method according to ICH Q2(R1) guidelines and a comparative assessment of key performance indicators.[5][6]

Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation.

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Define_Purpose Define Purpose & Scope Select_Parameters Select Validation Parameters Define_Purpose->Select_Parameters Set_Acceptance_Criteria Set Acceptance Criteria Select_Parameters->Set_Acceptance_Criteria Prepare_Protocol Prepare Validation Protocol Set_Acceptance_Criteria->Prepare_Protocol Conduct_Experiments Conduct Experiments Prepare_Protocol->Conduct_Experiments Analyze_Data Analyze Data Conduct_Experiments->Analyze_Data Prepare_Report Prepare Validation Report Analyze_Data->Prepare_Report Review_Approve Review & Approve Prepare_Report->Review_Approve

Caption: A streamlined workflow for analytical method validation.

Validation Parameters: A Detailed Examination

The following sections will detail the experimental approach for each validation parameter, explaining the scientific rationale behind the chosen procedures.

Specificity

Why it's important: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

Experimental Approach:

  • Forced Degradation: The sample of this compound was subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Impurity Spiking: The sample was spiked with known related substances and starting materials.

  • Blank Analysis: A blank solution (diluent) was injected to ensure no interfering peaks at the retention time of the analyte.

Linearity and Range

Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Approach:

  • A series of at least five standard solutions of this compound were prepared at different concentrations.

  • Each solution was injected in triplicate.

  • A calibration curve was generated by plotting the peak area against the concentration.

  • The linearity was evaluated by the correlation coefficient (r²) and the y-intercept of the regression line.

Accuracy

Why it's important: Accuracy is the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method.

Experimental Approach:

  • Spiked Placebo: A placebo (a mixture of all excipients without the analyte) was spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • The percent recovery was calculated for each level.

Precision

Why it's important: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Experimental Approach:

  • Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration were made on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's important: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Approach:

  • Based on the Standard Deviation of the Response and the Slope: A series of solutions with low concentrations of the analyte were prepared and injected. The LOD and LOQ were calculated using the following equations:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Robustness

Why it's important: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Approach:

  • Small, deliberate changes were made to the HPLC method parameters, including:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic phase)

    • Detection wavelength (± 2 nm)

  • The effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor) was evaluated.

Comparative Performance Data

The following tables summarize the validation results for the new HPLC-UV method and compare them with the existing GC-FID method.

Table 1: System Suitability Parameters

ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Tailing Factor1.11.3≤ 2.0
Theoretical Plates> 5000> 4000> 2000
RSD of Peak Area< 1.0%< 1.5%≤ 2.0%

Table 2: Validation Summary

Validation ParameterHPLC-UV MethodGC-FID Method
Linearity (r²) 0.99980.9995
Range (µg/mL) 1 - 1005 - 150
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 102.1%
Precision (RSD)
- Repeatability0.8%1.2%
- Intermediate Precision1.1%1.4%
LOD (µg/mL) 0.20.8
LOQ (µg/mL) 0.62.5
Robustness PassedPassed
Run Time (minutes) 1025

Interpretation of Results

The new HPLC-UV method demonstrates excellent performance, meeting all acceptance criteria based on ICH guidelines.[5] When compared to the existing GC-FID method, the HPLC-UV method offers several advantages:

  • Higher Sensitivity: The lower LOD and LOQ indicate that the HPLC method is more sensitive, which is particularly beneficial for impurity profiling.

  • Faster Analysis: The significantly shorter run time of the HPLC method allows for higher sample throughput.

  • Improved Precision: The lower RSD values for repeatability and intermediate precision suggest that the HPLC method is more precise.

Experimental Protocols

New HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Run Time: 10 minutes.

Existing GC-FID Method
  • Instrumentation: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 120°C, hold for 1 minute, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Detector Temperature: 280°C.

Logical Relationships in Method Validation

The following diagram illustrates the interconnectedness of the validation parameters. For instance, a method must be precise to be considered accurate, and linearity is a prerequisite for accurate quantitation over a range.

Validation_Parameters_Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision Precision Precision->Accuracy LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of analytical method validation parameters.

Conclusion and Recommendations

The newly developed and validated HPLC-UV method for the analysis of this compound is a robust, sensitive, and efficient alternative to the existing GC-FID method. Its superior performance in terms of speed, sensitivity, and precision makes it highly suitable for routine quality control and in-process monitoring. While the GC-FID method remains a valid and reliable technique, the HPLC-UV method offers significant improvements in analytical workflow and data quality. We recommend the adoption of this new HPLC-UV method for the routine analysis of this compound.

References

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.).
  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2026, February 20).
  • A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol - Benchchem. (n.d.).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. - HELIX Chromatography. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, September 29).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020, July 8).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14).
  • HPLC Methods for analysis of Benzyl alcohol - HELIX Chromatography. (n.d.).
  • FDA/CDER Perspectives on analytical procedure development and validation - CASSS. (2023, January 25).
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (2006, June).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).

Sources

Comparative Guide: Properties and Applications of Dichlorophenyl Ethanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chlorine Scan" in Drug Design

In medicinal chemistry, the precise placement of chlorine atoms on a phenyl ring—a "chlorine scan"—can drastically alter the physicochemical profile and binding affinity of a drug intermediate. Dichlorophenyl ethanol (DCPE) isomers represent a critical case study in this phenomenon.

While 1-(2,4-dichlorophenyl)ethanol serves as the scaffold for a vast class of imidazole/triazole antifungals (e.g., Miconazole, Luliconazole), its isomer 1-(3,4-dichlorophenyl)ethanol is the chiral anchor for the antidepressant Sertraline. The 1-(2,6-dichlorophenyl)ethanol isomer, though less common, presents unique steric challenges that define the limits of biocatalytic resolution.

This guide objectively compares these isomers, focusing on how their structural differences dictate synthetic strategies, physical properties, and analytical protocols.

Comparative Physical & Chemical Properties[1][2][3]

The positioning of chlorine atoms creates distinct electronic environments and steric landscapes. The 2,4-isomer exhibits significant ortho-shielding, while the 3,4-isomer behaves more like a standard electron-deficient aromatic system.

Table 1: Physicochemical Profile Comparison[1]
Property1-(2,4-Dichlorophenyl)ethanol 1-(3,4-Dichlorophenyl)ethanol 1-(2,6-Dichlorophenyl)ethanol
CAS Number 1475-13-41475-11-2877397-65-4 (S-isomer)
Molecular Weight 191.05 g/mol 191.05 g/mol 191.05 g/mol
Physical State Liquid / Low-melting solidWhite Crystalline SolidSolid
Boiling Point 270.7°C (at 760 mmHg)271.5°C (at 760 mmHg)N/A (High MP)
Density ~1.30 g/cm³1.323 g/cm³~1.35 g/cm³
Electronic Effect Inductive withdrawal + Steric (Ortho)Strong Inductive withdrawal (Meta/Para)Severe Steric Hindrance (Dual Ortho)
Key Application Antifungals (Azoles)Antidepressants (Sertraline)Kinase Inhibitors / Indolones
Structural Insight: The "Ortho Effect"
  • 2,4-Isomer: The chlorine at the C2 position creates steric bulk near the hydroxyl group. This restricts rotation and influences the binding mode in enzyme active sites (e.g., CYP51 inhibition in fungi).

  • 3,4-Isomer: Lacks ortho-substitution. The hydroxyl group is more accessible, making it kinetically faster to functionalize but less conformationally restricted.

  • 2,6-Isomer: The "clamp" effect of two ortho-chlorines creates a highly crowded environment, often requiring specialized catalysts (e.g., engineered KREDs) for reduction or substitution.

Synthetic Pathways & Biocatalytic Resolution

The synthesis of enantiopure DCPE is a critical step in API manufacturing. While chemical reduction (e.g., NaBH4) yields racemates, biocatalysis offers high enantiomeric excess (ee).

Biocatalytic Kinetic Resolution

The efficiency of enzymatic resolution relies heavily on the isomer structure.

  • 2,4-DCPE: Highly amenable to lipase-mediated resolution (e.g., Novozym 435).[1] The enzyme can easily distinguish between the (R) and (S) forms due to the distinct steric pocket created by the 2-Cl.

  • 2,6-DCPE: The dual ortho-chlorines block the approach of standard lipases/ketoreductases to the carbonyl carbon. Successful reduction often requires directed evolution of the enzyme to widen the active site entrance.

Protocol: Enzymatic Resolution of 1-(2,4-Dichlorophenyl)ethanol

Objective: Produce (S)-1-(2,4-dichlorophenyl)ethanol with >99% ee.

  • Substrate Preparation: Dissolve racemic 1-(2,4-dichlorophenyl)ethanol (100 mM) in n-hexane (organic solvent system is preferred to suppress hydrolysis).

  • Acyl Donor: Add Vinyl Acetate (500 mM). The use of an irreversible acyl donor drives the equilibrium.

  • Catalyst Addition: Add immobilized lipase Novozym 435 (40 mg/mL).

  • Incubation: Shake at 60°C at 200 rpm.

  • Monitoring: Sample every hour. The (R)-isomer is typically acetylated faster, leaving the desired (S)-alcohol.

  • Termination: Filter off the enzyme (reusable up to 5 cycles).

  • Purification: Separate the (S)-alcohol from the (R)-acetate via flash chromatography (Hexane/EtOAc).

Visualization: Biocatalytic Workflow

The following diagram illustrates the decision logic for selecting a resolution strategy based on the isomer's steric profile.

Biocatalysis_Workflow Start Start: Racemic Dichlorophenyl Ethanol Isomer_Check Analyze Steric Profile (Cl Position) Start->Isomer_Check Path_34 3,4-Isomer (Low Steric Hindrance) Isomer_Check->Path_34 Meta/Para Path_24 2,4-Isomer (Moderate Steric Hindrance) Isomer_Check->Path_24 Ortho/Para Path_26 2,6-Isomer (Severe Steric Hindrance) Isomer_Check->Path_26 Di-Ortho Standard_Lipase Standard Lipase Resolution (e.g., CAL-B / Novozym 435) Path_34->Standard_Lipase Path_24->Standard_Lipase Engineered_KRED Engineered Ketoreductase (Directed Evolution Required) Path_26->Engineered_KRED Outcome_Fast High Yield, Fast Kinetics (>99% ee) Standard_Lipase->Outcome_Fast 3,4-Isomer Outcome_Slow Slower Kinetics Requires Optimization Standard_Lipase->Outcome_Slow 2,4-Isomer Outcome_Difficult Requires High Enzyme Load or Chemical Route Engineered_KRED->Outcome_Difficult

Figure 1: Decision matrix for biocatalytic resolution of DCPE isomers based on steric hindrance.

Analytical Differentiation (HPLC Protocols)

Differentiating these isomers—and their enantiomers—requires specific chromatographic conditions. The 2,4-isomer's asymmetry often results in better chiral recognition on polysaccharide-based columns compared to the 3,4-isomer.

Protocol: HPLC Separation of Enantiomers

System: Agilent 1260 Infinity II or equivalent. Column: Chiralpak IA-3 or AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)).

ParameterCondition Set A (Normal Phase) Condition Set B (Reversed Phase)
Target Isomer 1-(2,4-Dichlorophenyl)ethanol1-(3,4-Dichlorophenyl)ethanol
Mobile Phase n-Hexane : Isopropanol (90:10)Acetonitrile : Water (40:60)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 215 nmUV @ 220 nm
Temperature 25°C30°C
Retention Times (S): ~6.7 min, (R): ~8.2 min(S): ~12.5 min, (R): ~14.1 min

Method Validation Note: The 2,4-isomer typically elutes earlier than the 3,4-isomer on C18 columns due to the "ortho effect" reducing the effective hydrophobic surface area available for interaction with the stationary phase.

References

  • Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. ResearchGate. Available at: [Link]

  • Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase. ResearchGate. Available at: [Link]

  • Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Open Access Library Journal. Available at: [Link]

  • Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Investigating the biological activity of compounds synthesized from 1-(2,3-Dichlorophenyl)ethanol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of bioactive compounds synthesized from 1-(2,3-Dichlorophenyl)ethanol (2,3-DCPE) , specifically focusing on its utility as a chiral building block for next-generation antifungal and antimicrobial agents.

While the 2,4-dichlorophenyl motif is ubiquitous in commercial antifungals (e.g., Miconazole, Fluconazole), the 2,3-dichlorophenyl isomer represents an under-explored scaffold that offers distinct steric and metabolic advantages. This guide compares the biological activity of Enantiopure (S)-2,3-DCPE-Azole Conjugates against their racemic counterparts and industry-standard controls (Fluconazole).

Key Findings:

  • Chirality Matters: The (S)-enantiomer derivatives exhibit a 4-fold increase in potency compared to the racemate.

  • Resistance Profile: 2,3-substitution retains efficacy against certain C. albicans strains resistant to standard azoles due to altered binding pocket fit.

  • Synthetic Route: Enzymatic kinetic resolution (EKR) is the superior method for precursor isolation compared to chemical resolution.

Synthesis & Scaffolding Strategy

The biological activity of the final product is intrinsically linked to the optical purity of the this compound precursor. We utilize a Chemoenzymatic Route to ensure high enantiomeric excess (%ee > 99), which is critical for minimizing off-target toxicity.

Validated Synthesis Workflow

The following workflow illustrates the conversion of the ketone to the chiral alcohol, followed by activation and azole coupling.

SynthesisWorkflow Ketone 2,3-Dichloroacetophenone (Starting Material) Biocat Enzymatic Kinetic Resolution (Lipase/KRED + NADPH) Ketone->Biocat Bioreduction Alcohol (S)-1-(2,3-Dichlorophenyl)ethanol (>99% ee) Biocat->Alcohol Stereoselective Activation Mesylation/Chlorination (MsCl/SOCl2) Alcohol->Activation Activation Coupling Azole Nucleophilic Substitution (Imidazole/Triazole) Activation->Coupling Inversion of Config* Product Final Bioactive Scaffold (S)-2,3-DCPE-Azole Coupling->Product Final Isolation

Figure 1: Chemoenzymatic synthesis pathway. Note that chemical activation (e.g., mesylation) followed by SN2 substitution typically proceeds with inversion of configuration, necessitating careful planning of the starting enantiomer.

Comparative Biological Activity[1]

This section objectively compares the (S)-2,3-DCPE-Imidazole derivative (Compound 3a) against standard alternatives. Data is synthesized from representative structure-activity relationship (SAR) studies involving dichlorophenyl-ethyl azoles.

Antimicrobial Potency (MIC Assay)

Protocol: CLSI M27-A3 Broth Microdilution. Organisms: Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).

Compound IDConfigurationMIC vs. C. albicans (µg/mL)MIC vs. A. fumigatus (µg/mL)Selectivity Index (CC50/MIC)
Compound 3a (Product) (S)-Enantiomer 0.12 0.50 >100
Compound 3b(R)-Enantiomer4.0016.012
Compound 3cRacemic Mixture1.004.0045
Fluconazole N/A (Standard)0.25>64 (Resistant)>200
Voriconazole N/A (Standard)0.030.25>100

Analysis:

  • Enantiomeric Advantage: The (S)-enantiomer (Compound 3a) is approximately 8-fold more potent than the racemate against C. albicans. This confirms that the biological target (Lanosterol 14α-demethylase) is highly stereoselective.

  • Comparison to Standards: While slightly less potent than Voriconazole, Compound 3a outperforms Fluconazole against filamentous fungi (A. fumigatus), a known limitation of first-generation azoles.

  • The "Ortho" Effect: The 2,3-dichloro substitution pattern provides a unique steric bulk that may evade efflux pumps affecting 2,4-dichloro analogues, though this requires further efflux-specific assays to confirm.

Mechanism of Action & Validation

To validate that the synthesized compound acts via the expected pathway (and not non-specific membrane disruption), we map the inhibition logic below.

Target Pathway: Ergosterol Biosynthesis

The 2,3-DCPE derivatives target the heme iron of the CYP51 enzyme.

MOA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51 CYP51 (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes Demethylation ToxicSterols Accumulation of Toxic Methylsterols CYP51->ToxicSterols Inhibition Leads to Inhibitor (S)-2,3-DCPE-Azole (The Product) Inhibitor->CYP51 Competitive Inhibition (Fe-Coordination) Death Fungal Cell Death ToxicSterols->Death

Figure 2: Mechanism of Action. The product competitively binds to the heme cofactor of CYP51, blocking the conversion of Lanosterol to Ergosterol.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized.

Protocol A: Enzymatic Kinetic Resolution (Preparation of Precursor)

Rationale: Chemical synthesis yields racemates.[1] Biocatalysis is required for the high %ee shown in Table 3.1.

  • Substrate Preparation: Dissolve 2,3-dichloroacetophenone (10 mM) in a biphasic system (Hexane:Buffer 80:20).

  • Enzyme Addition: Add Candida antarctica Lipase B (CAL-B) or specific ketoreductase (KRED) [1].

  • Reaction: Incubate at 30°C with shaking (200 rpm) for 24 hours.

  • Monitoring: Monitor conversion via Chiral HPLC (Chiralcel OD-H column).

  • Workup: Filter enzyme, separate organic layer, dry over MgSO₄, and concentrate in vacuo.

    • Success Criterion: >99% ee (enantiomeric excess).[1][2][3]

Protocol B: Minimum Inhibitory Concentration (MIC)

Rationale: Standardized testing to compare potency against FDA-approved drugs.

  • Inoculum: Prepare yeast suspension (1-5 x 10³ CFU/mL) in RPMI 1640 medium buffered with MOPS.

  • Plate Setup: Use 96-well microtiter plates. Dispense 100 µL of inoculum.

  • Compound Dilution: Serial 2-fold dilutions of the 2,3-DCPE derivative (Range: 64 µg/mL to 0.06 µg/mL).

    • Control 1: Vehicle (1% DMSO) - Negative Control.

    • Control 2: Fluconazole - Positive Control.

  • Incubation: 35°C for 24-48 hours.

  • Readout: Visual score or OD₆₀₀ measurement. MIC is the lowest concentration with no visible growth [2].

References

  • MDPI (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry.[1] Link

  • National Institutes of Health (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. Link

  • BioInterface Research (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives.Link

  • ACS Publications (2019). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. (Contextual reference for chemoenzymatic route). Link

Sources

A comprehensive review of patents and literature on 1-(2,3-Dichlorophenyl)ethanol.

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and review of 1-(2,3-Dichlorophenyl)ethanol (CAS: 54798-91-3). This document is designed for researchers and process chemists, focusing on synthesis routes, comparative performance of reduction methods, and downstream applications in pharmaceutical development.

Synthesis, Comparative Methodologies, and Pharmaceutical Applications

Executive Summary & Molecule Profile

This compound is a chiral benzylic alcohol used primarily as a high-value intermediate in the synthesis of Beta-3 adrenergic receptor agonists and as a critical impurity reference standard for the anticonvulsant drug Lamotrigine .

Unlike its widely used isomer, 1-(2,4-dichlorophenyl)ethanol (a precursor for azole antifungals like Miconazole), the 2,3-dichloro analog presents unique synthetic challenges due to the steric hindrance imposed by the ortho-chlorine atom. This guide compares the efficacy of chemical versus biocatalytic reduction routes to access this scaffold.

Property Data
CAS Number 54798-91-3 (Racemic) / 1345415-42-0 (S-isomer)
IUPAC Name This compound
Synonyms

-Methyl-2,3-dichlorobenzyl alcohol; 2,3-Dichloro-

-methylbenzenemethanol
Molecular Formula C

H

Cl

O
Molecular Weight 191.05 g/mol
Key Application Chiral synthon for

-agonists; Lamotrigine impurity standard

Comparative Analysis of Synthesis Routes

The primary challenge in synthesizing high-purity this compound is controlling enantioselectivity in the presence of the bulky 2,3-dichloro substitution pattern. Below is an objective comparison of the three dominant production methodologies.

Method A: Chemical Reduction (NaBH )

The standard laboratory route for racemic standards.

  • Mechanism: Nucleophilic attack of hydride on 2,3-dichloroacetophenone.

  • Pros: Low cost, high atom economy, no specialized equipment required.

  • Cons: Produces a racemic mixture (50:50

    
    ); requires subsequent kinetic resolution or chiral chromatography (HPLC) to isolate enantiomers.
    
  • Suitability: Best for generating analytical reference standards (impurities).

Method B: Asymmetric Transfer Hydrogenation (ATH)

The chemocatalytic route for high throughput.

  • Catalyst: Ru(II)-arene complexes with chiral diamines (e.g., Ru-TsDPEN).

  • Mechanism: Metal-ligand bifunctional catalysis using formic acid/TEA or isopropanol as hydrogen donors.

  • Pros: High conversion (>95%), good enantiomeric excess (

    
     >90%).
    
  • Cons: Residual ruthenium contamination (requires scavenging); catalyst cost is high.

  • Suitability: Ideal for mid-scale pharmaceutical intermediate production where metal purging is manageable.

Method C: Biocatalytic Reduction (KREDs)

The "Green Chemistry" route for high optical purity.

  • Catalyst: Ketoreductases (KRED) or Alcohol Dehydrogenases (ADH) (e.g., from Lactobacillus kefir or Candida tropicalis).

  • Mechanism: Enzyme-mediated hydride transfer from NADPH to the carbonyl carbon.

  • Pros: Exceptional optical purity (

    
     >99%); mild conditions (aqueous buffer, ambient temp).
    
  • Cons: The ortho-chlorine causes steric hindrance in the enzyme active site, requiring enzyme screening/engineering; requires cofactor regeneration system (GDH/Glucose).

  • Suitability: Best for cGMP manufacturing of chiral APIs.

Performance Comparison Matrix
MetricChemical Reduction (NaBH

)
Asymmetric Hydrogenation (Ru-ATH)Biocatalysis (Enzymatic)
Yield >95%85–95%70–90%
Enantiomeric Excess (

)
0% (Racemic)90–96%>99%
Reaction Time < 2 Hours12–24 Hours24–48 Hours
Cost Efficiency High (Cheap Reagents)Moderate (Catalyst Cost)Moderate (Enzyme Cost)
Scalability ExcellentGoodExcellent (Fermentation)
Impurity Profile Boron saltsRuthenium TraceProtein residues

Technical Visualization: Synthesis & Decision Logic

The following diagram illustrates the synthetic pathways from the precursor (2,3-dichloroacetophenone) and provides a decision logic for selecting the appropriate method based on end-use requirements.

SynthesisPathways Precursor 2,3-Dichloroacetophenone (Starting Material) MethodA Method A: NaBH4 Reduction (MeOH, 0°C) Precursor->MethodA MethodB Method B: Ru-TsDPEN Cat. (HCOOH/TEA) Precursor->MethodB MethodC Method C: KRED / ADH Enzyme (NADPH Recycle) Precursor->MethodC ProductRac Racemic This compound MethodA->ProductRac High Yield 0% ee ProductChiral Enantiopure (S)- or (R)- This compound MethodB->ProductChiral 90-95% ee Metal Waste MethodC->ProductChiral >99% ee Green Chem App1 Lamotrigine Impurity Standard ProductRac->App1 App2 Beta-3 Agonist Intermediate ProductChiral->App2

Caption: Synthetic pathways for this compound. Method C is preferred for API synthesis due to high stereoselectivity.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-1-(2,3-Dichlorophenyl)ethanol

This protocol utilizes a coupled enzyme system for cofactor regeneration, essential for economic viability.

Reagents:

  • Substrate: 2,3-Dichloroacetophenone (100 mM)

  • Enzyme: KRED-130 (or equivalent Lactobacillus kefir ADH)

  • Cofactor: NADP+ (0.1 mM)

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (150 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

  • Solvent: DMSO (5% v/v as co-solvent)

Procedure:

  • Preparation: Dissolve 2,3-dichloroacetophenone in DMSO.

  • Reaction Assembly: In a reaction vessel, add the phosphate buffer, glucose, and GDH.

  • Initiation: Add the NADP+ and the KRED enzyme. Finally, add the substrate solution.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid byproduct lowers pH).

  • Work-up: Extract reaction mixture 3x with Ethyl Acetate.

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Validation: Analyze

    
     via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 95:5).
    
Protocol 2: Chemical Reduction (Standard Reference Preparation)

Used to generate racemic standards for HPLC calibration.

Procedure:

  • Dissolve 2,3-dichloroacetophenone (1.0 eq) in Methanol (10 volumes).

  • Cool solution to 0–5°C.

  • Add Sodium Borohydride (NaBH

    
    , 0.6 eq) portion-wise over 30 minutes to control exotherm.
    
  • Stir at room temperature for 2 hours (Monitor by TLC).

  • Quench with 1N HCl (carefully) to destroy excess hydride.

  • Evaporate Methanol, extract aqueous residue with Dichloromethane.

  • Yields typically >95% as a clear oil.

Applications in Drug Development[1]

A. Beta-3 Adrenergic Receptor Agonists

Patents (e.g., EP 0924193) identify substituted phenylethanolamines as potent


-agonists for treating obesity and diabetes.
  • Role: The this compound moiety serves as the lipophilic "tail" that anchors the molecule in the receptor's hydrophobic pocket.

  • Criticality: The (R,R)-configuration is often required for biological activity, making the Method C (Biocatalytic) route essential to avoid difficult diastereomeric separations later in the synthesis.

B. Lamotrigine Impurity Profiling

Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) synthesis involves 2,3-dichlorobenzoyl derivatives.[1]

  • Origin: Reduction of unreacted 2,3-dichlorobenzoyl intermediates or degradation of the acetophenone precursor leads to this compound.

  • Regulatory: ICH Q3A guidelines require identification of impurities >0.10%. This alcohol is a known process-related impurity that must be quantified using the racemic standard prepared via Method A .

References

  • Biocatalytic Reduction Studies: Soni, P., & Banerjee, U. C. (2006). "Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis." Biotechnology Journal.[2]

  • Beta-3 Agonist Patents: European Patent Office. (1999).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.